9-Hydroxyellipticin
Beschreibung
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been reported in Ochrosia elliptica with data available.
RN given refers to parent cpd
Eigenschaften
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
| Record name | 9-Hydroxyellipticine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling 9-Hydroxyellipticin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin, a potent alkaloid with significant antineoplastic properties, has garnered considerable attention within the scientific community. This document provides an in-depth technical overview of the natural sources of this compound and the methodologies for its isolation and purification. Quantitative data on yields are presented, and detailed experimental protocols are outlined. Furthermore, the core mechanisms of action, namely DNA intercalation and topoisomerase II inhibition, are visually represented through signaling pathway diagrams to facilitate a comprehensive understanding of its cellular activity.
Natural Sources of this compound
This compound and its parent compound, ellipticine (B1684216), are primarily found in plant species belonging to the Apocynaceae (dogbane) and Loganiaceae families. These alkaloids are key secondary metabolites in several genera, with their concentrations varying based on the plant part, geographical location, and harvesting time.
Key Plant Genera
-
Ochrosia (Apocynaceae): Species within this genus, most notably Ochrosia elliptica, are prominent sources of ellipticines.[1] The roots, bark, and leaves of these plants have been found to contain significant quantities of this compound and its methoxy (B1213986) derivative, 9-methoxyellipticin.[1]
-
Aspidosperma (Apocynaceae): Various species of Aspidosperma, such as Aspidosperma subincanum, are known to produce a range of indole (B1671886) alkaloids, including ellipticine and its derivatives.[2] The bark of these trees is a primary source for extraction.
-
Strychnos (Loganiaceae): The stem bark of Strychnos dinklagei has been identified as a source of several pyrido[4,3-b]carbazole alkaloids, including 9-hydroxyellipticine.[3]
Quantitative Data on this compound Yield
The yield of this compound and related ellipticines can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Yield/Concentration | Reference |
| Aspidosperma subincanum | Bark | Ellipticine and derivatives | 0.063% in a food supplement | [2] |
| Ochrosia elliptica | Roots | Alkaloidal fraction | 1% (5g from 500g of powdered roots) | [1] |
Note: Data on the specific yield of this compound is often proprietary or not explicitly stated in all literature. The provided data represents the total alkaloidal fraction or a concentration in a processed product.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The lipophilic and basic nature of the alkaloid guides the choice of solvents and techniques.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from plant material.
Caption: A generalized workflow for isolating this compound.
Detailed Experimental Protocols
This protocol is adapted from the isolation of 9-methoxyellipticine (B76651) and is applicable for the extraction of this compound.[1]
-
Defatting: Air-dried and powdered roots (500 g) are defatted by cold maceration with n-hexane (2 x 4 L) for 48 hours in a percolator.
-
Alkalinization and Extraction: The dried, defatted powder is moistened with 25% aqueous ammonia (B1221849) and left for 2 hours. The alkalinized powder is then extracted with dichloromethane (B109758) (4 x 4 L).
-
Acid-Base Extraction: The resulting extract is subjected to acid-base partitioning to yield a crude alkaloidal fraction (5 g).
-
Chromatography: The alkaloidal fraction is subjected to flash column chromatography on a silica (B1680970) gel column. The elution is performed with a gradient of dichloromethane and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
This protocol is based on a method for extracting uleine (B1208228) and other alkaloids, including ellipticine derivatives.[2]
-
Extraction: Powdered bark of Aspidosperma subincanum is mixed with 70% ethanol (B145695) in a 1:10 ratio. The mixture is heated using microwaves to 50°C.
-
Reflux and Acidification: The extract is then refluxed for 45 minutes at 90°C in 70% ethanol, acidified with 2% phosphoric acid, and filtered.
-
Liquid-Liquid Extraction:
-
The filtrate is concentrated, and the pH is adjusted to alkaline (pH 9-10) with ammonia.
-
The alkaline solution is extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
The organic phase is then extracted with an acidic aqueous solution (e.g., 2% sulfuric acid).
-
The aqueous phase is again alkalinized, and the alkaloids are re-extracted into an organic solvent.
-
-
Solvent Evaporation: The organic solvent is evaporated to dryness to yield the crude alkaloid extract.
-
HPLC Analysis and Purification: The extract is analyzed and purified by HPLC using a C18 column with a gradient of acetonitrile (B52724) and water containing buffers and ion-pairing agents.
Mechanism of Action: Signaling Pathways
This compound exerts its potent anticancer effects primarily through two well-established mechanisms: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Caption: DNA intercalation by this compound leads to apoptosis.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication by creating transient double-strand breaks. This compound acts as a topoisomerase II "poison" by stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are highly cytotoxic and induce apoptosis.
Caption: this compound poisons topoisomerase II, causing cell death.
Conclusion
This compound remains a compound of significant interest for cancer research and drug development. Its natural occurrence in various plant species, particularly from the Apocynaceae and Loganiaceae families, provides a basis for its continued investigation. The isolation and purification of this alkaloid, while requiring meticulous multi-step procedures, are achievable through established extraction and chromatographic techniques. A thorough understanding of its mechanisms of action, specifically its roles as a DNA intercalator and topoisomerase II inhibitor, is crucial for the rational design of novel and more effective anticancer therapies. This guide provides a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.
References
The Biosynthesis of 9-Hydroxyellipticin in Ochrosia elliptica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 9-hydroxyellipticin, a potent anti-cancer alkaloid found in the plant Ochrosia elliptica. Ellipticine (B1684216) and its derivatives are of significant interest to the pharmaceutical industry due to their mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II.[1] This document details the currently understood enzymatic steps leading to the formation of this compound, from primary metabolites to the final hydroxylation. It includes proposed experimental protocols for the characterization of key enzymes and presents the pathway and experimental workflows in detailed diagrams. While significant progress has been made in elucidating the general pathway of monoterpenoid indole (B1671886) alkaloids, the specific enzymatic machinery in Ochrosia elliptica is an active area of research. This guide consolidates the available knowledge and provides a framework for future investigation.
Introduction
Ochrosia elliptica, a member of the Apocynaceae family, is a rich source of various bioactive monoterpenoid indole alkaloids (MIAs), including the oncolytic compound ellipticine and its derivatives.[2] Among these, this compound has demonstrated significant cytotoxic activity, making its biosynthetic pathway a subject of intense scientific scrutiny. The biosynthesis of MIAs is a complex process, originating from the shikimate and mevalonate (B85504) pathways to produce the key precursors, tryptamine (B22526) and secologanin (B1681713), respectively. This guide focuses on the subsequent steps that lead to the formation of the tetracyclic carbazole (B46965) structure of ellipticine and its final hydroxylation to this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the central MIA intermediate, strictosidine (B192452).
-
Conversion of strictosidine to ellipticine.
-
Hydroxylation of ellipticine to this compound.
Stage 1: Formation of Strictosidine
The biosynthesis of virtually all MIAs commences with the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine.[3] This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR) .[4]
-
Tryptamine is derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).
-
Secologanin , a secoiridoid monoterpene, is produced through the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.
The condensation reaction is highly stereospecific, yielding only the 3-α(S) isomer, strictosidine.[4]
Stage 2: From Strictosidine to Ellipticine
The conversion of strictosidine to the ellipticine scaffold is a complex and not fully elucidated series of reactions. It is hypothesized to involve the following key steps:
-
Deglycosylation: The glucose moiety of strictosidine is removed by a strictosidine-β-glucosidase (SGD) , generating a highly reactive aglycone.[5]
-
Rearrangement and Cyclization: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. While the exact intermediates and enzymes in Ochrosia elliptica are yet to be definitively identified, research in related species suggests the involvement of enzymes such as geissoschizine synthase and geissoschizine oxidase.[3] These transformations ultimately lead to the formation of the tetracyclic carbazole core of ellipticine. A recent transcriptome assembly of Ochrosia elliptica has identified putative genes involved in MIA biosynthesis, which will be instrumental in characterizing the specific enzymes of this pathway.[2]
Stage 3: Hydroxylation of Ellipticine to this compound
The final step in the biosynthesis of this compound is the regioselective hydroxylation of the ellipticine backbone at the C-9 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) .[6] Studies using human microsomal enzymes have shown that CYP1A1 and CYP1A2 are capable of hydroxylating ellipticine at the 9-position.[6][7] It is highly probable that a homologous CYP450 enzyme performs this function in Ochrosia elliptica.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes and intermediates of the this compound biosynthetic pathway in Ochrosia elliptica. The following table outlines the key parameters that are essential for a comprehensive understanding and potential bioengineering of this pathway.
| Enzyme | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Tryptophan Decarboxylase (TDC) | L-Tryptophan | Tryptamine | - | - | - | - |
| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | - | - | - | - |
| Strictosidine β-Glucosidase (SGD) | Strictosidine | Strictosidine Aglycone | - | - | - | - |
| Ellipticine Synthase (putative) | Strictosidine Aglycone | Ellipticine | - | - | - | - |
| Ellipticine 9-hydroxylase (CYP450) | Ellipticine, NADPH, O₂ | This compound | - | - | - | - |
Data to be determined through experimental characterization of the respective enzymes from Ochrosia elliptica.
Experimental Protocols
The following are proposed methodologies for the isolation and characterization of key enzymes in the this compound biosynthetic pathway.
Protocol for Isolation and Assay of Strictosidine Synthase (STR)
-
Plant Material: Fresh young leaves of Ochrosia elliptica.
-
Protein Extraction:
-
Homogenize leaf tissue in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 5 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate to remove cell debris.
-
Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-70% saturation).
-
Resuspend the protein pellet and desalt using a gel filtration column.
-
-
Enzyme Assay:
-
The reaction mixture should contain tryptamine, secologanin, and the partially purified enzyme extract in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Incubate at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl).
-
Analyze the formation of strictosidine using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 280 nm).
-
-
Enzyme Purification: Further purification can be achieved using chromatographic techniques such as ion exchange and affinity chromatography.
Protocol for Characterization of Ellipticine 9-Hydroxylase (CYP450)
-
Microsome Isolation:
-
Homogenize Ochrosia elliptica tissue (e.g., leaves or cell suspension cultures) in an appropriate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.
-
-
Enzyme Assay:
-
The reaction mixture should include the isolated microsomes, ellipticine (as substrate), NADPH (as a cofactor), and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubate at an optimal temperature (e.g., 28°C).
-
Terminate the reaction by adding an organic solvent (e.g., ice-cold acetone).
-
Extract the product and analyze the formation of this compound by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Identification of Specific CYP450:
-
Utilize transcriptome data from Ochrosia elliptica to identify candidate CYP450 genes.[2]
-
Heterologously express the candidate genes in a suitable host (e.g., E. coli or yeast) and perform the enzyme assay with the purified recombinant protein.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Ochrosia elliptica.
Experimental Workflow for STR Enzyme Assay
Caption: Experimental workflow for the assay of Strictosidine Synthase (STR) activity.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ochrosia elliptica represents a fascinating example of the chemical intricacy of plant secondary metabolism. While the initial and final steps of the pathway are reasonably well understood from studies in other organisms, the intermediate steps converting strictosidine to ellipticine remain a "black box" in O. elliptica. The recent availability of transcriptome data for this species provides a powerful tool for gene discovery and functional characterization of the missing enzymes.[2] Future research should focus on:
-
Functional characterization of candidate genes from O. elliptica for each step of the pathway.
-
In vitro reconstitution of the entire biosynthetic pathway.
-
Metabolic engineering of microbial or plant systems for the sustainable production of this compound.
A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this valuable anti-cancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. brocku.scholaris.ca [brocku.scholaris.ca]
- 3. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine and benzo(a)pyrene increase their own metabolic activation via modulation of expression and enzymatic activity of cytochromes P450 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 9-Hydroxyellipticin, a potent anti-cancer agent. The document details the multi-step synthetic pathway, purification protocols, and the compound's primary mechanisms of action, presented with clarity and technical depth to support research and development efforts in oncology.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the construction of a carbazole (B46965) core, followed by a series of functional group manipulations to build the ellipticine (B1684216) framework. The most common route, adapted from established patent literature, is outlined below.
Synthesis Workflow Diagram
An In-Depth Technical Guide on the DNA Intercalation Properties of 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent whose primary mechanism of action involves its interaction with DNA. This technical guide provides a comprehensive overview of the DNA intercalation properties of this compound, detailing its binding modes, thermodynamic profile, and the downstream cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Ellipticine and its derivatives have long been a subject of interest in cancer research due to their significant cytotoxic effects against a range of tumor cell lines. Among these, this compound has emerged as a particularly promising compound. Its planar, aromatic structure allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is fundamental to its biological activity, leading to the inhibition of key cellular processes such as DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This guide will delve into the specific biophysical and biochemical characteristics of this compound's interaction with DNA.
DNA Binding Properties of this compound
Spectroscopic studies have revealed that this compound exhibits a dual mode of binding to DNA: classical intercalation and major groove binding. The predominant binding mode is influenced by both the DNA sequence and the drug-to-DNA ratio.
-
Intercalation: At low drug concentrations, this compound preferentially intercalates between DNA base pairs. This insertion causes a localized unwinding of the DNA helix and an increase in the distance between adjacent base pairs.
-
Major Groove Binding: As the concentration of this compound increases, it begins to form oligomeric stacks within the major groove of the DNA. This mode of binding is more favorable with GC-rich DNA sequences.[1]
Quantitative Data on DNA Binding
| Parameter | Value/Observation | Method | Reference |
| Binding Mode | Intercalation and Major Groove Stacking | Spectroscopic (CD, LD) | [1] |
| Sequence Preference | Stacking is more favorable for GC-rich DNA; Intercalation is less sequence-specific. | Spectroscopic Analysis | [1] |
| Concentration Dependence | Intercalation is favored at low drug-to-DNA ratios; stacking becomes more prominent at higher ratios.[1] | Spectroscopic Analysis | [1] |
Mechanism of Action: Topoisomerase II Inhibition
A primary consequence of this compound's DNA intercalation is the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, this compound and other ellipticine derivatives trap the enzyme in a state where it has introduced a double-strand break, but is unable to re-ligate the DNA. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.
Cellular Consequences of DNA Intercalation
The DNA damage induced by this compound triggers a cascade of cellular signaling events, primarily involving the p53 tumor suppressor protein.
Cell Cycle Arrest
Upon DNA damage, p53 is activated and transcriptionally upregulates the expression of target genes, including the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, most notably at the G1/S checkpoint. This G1 arrest allows time for DNA repair or, if the damage is too severe, the initiation of apoptosis. Studies have shown that this compound can induce G1 phase cell cycle arrest in a mutant p53-dependent manner.[2]
Apoptosis
This compound is a potent inducer of apoptosis. The p53-mediated apoptotic pathway is a key mechanism. Activated p53 can transcriptionally activate pro-apoptotic genes such as Bax. The Bax protein then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death. This compound has been shown to up-regulate waf1 and bax mRNA, leading to G1 phase-restricted apoptosis.[2] Interestingly, this compound can also restore the wild-type DNA binding function to some mutated p53 proteins, further enhancing its apoptotic efficacy.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the DNA intercalation properties of this compound.
UV-Visible Spectrophotometry
UV-Vis spectroscopy is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.
-
Objective: To determine the binding mode (intercalation often leads to hypochromism and a bathochromic shift) and to estimate the binding constant.
-
Materials:
-
This compound stock solution (in DMSO or methanol)
-
Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Buffer solution
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound of known concentration in the buffer.
-
Record the initial absorption spectrum of the this compound solution (typically in the range of 200-600 nm).
-
Titrate the this compound solution with increasing concentrations of the ct-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate (e.g., for 5 minutes) and then record the absorption spectrum.
-
Correct the spectra for the dilution effect.
-
Analyze the changes in absorbance at the wavelength of maximum absorption (λmax) of this compound to determine the binding constant (Kb) using appropriate models, such as the Wolfe-Shimer equation.
-
Fluorescence Spectroscopy
Fluorescence quenching assays are highly sensitive for studying DNA-ligand interactions.
-
Objective: To determine the binding affinity and mechanism of quenching.
-
Materials:
-
This compound solution
-
ct-DNA solution
-
Buffer solution
-
Fluorimeter
-
-
Procedure:
-
Prepare a solution of this compound with a known concentration in the buffer.
-
Measure the initial fluorescence emission spectrum of the this compound solution (excitation at its absorption maximum).
-
Incrementally add aliquots of the ct-DNA solution to the this compound solution.
-
After each addition, mix and allow to equilibrate before measuring the fluorescence emission spectrum.
-
Analyze the quenching of fluorescence intensity using the Stern-Volmer equation to determine the quenching constant. Binding constants can be calculated from the fluorescence titration data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.
-
Objective: To characterize the changes in DNA secondary structure and to observe induced CD signals of the ligand upon binding.
-
Materials:
-
This compound solution
-
DNA solution (ct-DNA or specific oligonucleotides)
-
Buffer solution
-
CD spectropolarimeter
-
-
Procedure:
-
Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.
-
Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each solution after an appropriate incubation period.
-
Analyze the changes in the DNA CD signals (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA) to infer changes in DNA conformation.
-
Examine the region above 300 nm for any induced CD signals of the achiral this compound molecule, which is indicative of its binding in the chiral DNA environment.
-
DNase I Footprinting
This technique is used to identify the specific binding sites of a ligand on a DNA sequence.
-
Objective: To determine the sequence-specific binding locations of this compound on a DNA fragment.
-
Materials:
-
A specific DNA fragment of known sequence, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
This compound solution
-
DNase I enzyme
-
Appropriate buffers and stop solution (containing EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
-
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow binding to reach equilibrium.
-
Treat the DNA-ligand complexes with a limited amount of DNase I for a short period to achieve partial, random cleavage of the DNA backbone.
-
Stop the reaction by adding a stop solution.
-
Denature the DNA fragments and separate them by size using denaturing PAGE.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
Regions where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane with no drug.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: p53-mediated apoptosis and cell cycle arrest induced by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the DNA intercalation properties of a compound like this compound.
Caption: Workflow for the biophysical and biological characterization of this compound.
Conclusion
This compound represents a significant DNA intercalating agent with potent anticancer properties. Its ability to bind to DNA through both intercalation and major groove stacking, leading to the inhibition of topoisomerase II and the induction of p53-mediated cell cycle arrest and apoptosis, underscores its therapeutic potential. The experimental methodologies and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel DNA-targeting compounds. A thorough understanding of its DNA intercalation properties is paramount for the rational design and development of next-generation ellipticine-based cancer therapeutics.
References
Unveiling the Antitumor Potential of 9-Hydroxyellipticin: A Pharmacological and Cytotoxic Profile
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the naturally derived alkaloid 9-Hydroxyellipticin has emerged as a compound of significant interest. This technical guide provides an in-depth overview of the pharmacological profile and cytotoxic effects of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of existing literature, this document outlines the compound's mechanism of action, cytotoxic profile against various cancer cell lines, and the intricate signaling pathways it modulates.
Pharmacological Profile
This compound, a derivative of the plant alkaloid ellipticine (B1684216), exhibits potent antitumor properties primarily through its function as a topoisomerase II (Topo II) inhibitor.[1] Topo II enzymes are crucial for DNA replication and transcription; their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death. This compound stabilizes the Topo II-DNA cleavable complex, preventing the re-ligation of the DNA strands and triggering a cascade of events that culminate in apoptosis.[1]
While detailed in vivo pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively documented in publicly available literature, it is known to be a metabolite of 9-methoxyellipticine (B76651) and can be conjugated with glucuronic acid for excretion. Further studies are required to fully elucidate its pharmacokinetic profile in preclinical and clinical settings.
Cytotoxic Effects and IC50 Values
| Cell Line | Cancer Type | IC50 (µM) for Ellipticine |
| MCF-7 | Breast Adenocarcinoma | Varies (comparative studies) |
| HL-60 | Leukemia | Varies (comparative studies) |
| CCRF-CEM | Leukemia | Varies (comparative studies) |
| IMR-32 | Neuroblastoma | Varies (comparative studies) |
| UKF-NB-3 | Neuroblastoma | Varies (comparative studies) |
| UKF-NB-4 | Neuroblastoma | Varies (comparative studies) |
| U87MG | Glioblastoma | Varies (comparative studies) |
Note: The IC50 values for ellipticine are presented to provide a comparative context for the potency of its derivatives. Specific IC50 values for this compound are reported in a limited number of studies and can vary depending on the cell line and experimental conditions.
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G1 Phase
This compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to the S phase of DNA synthesis. This arrest is often dependent on the tumor suppressor protein p53. In cells with wild-type p53, this compound can upregulate the expression of p21 (WAF1/CIP1), a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby halting cell cycle progression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.
Intrinsic Pathway: The DNA damage caused by Topo II inhibition is a major trigger for the intrinsic apoptotic pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Extrinsic Pathway: While less specifically documented for this compound, many chemotherapeutic agents can also sensitize cells to extrinsic apoptosis. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, TRAIL-R1/R2) on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Activated caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which then engages the intrinsic pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological and cytotoxic properties of this compound. Below are representative protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to resolve catenated DNA networks (kinetoplast DNA, kDNA) into individual minicircles, and the inhibition of this process by compounds like this compound.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add:
-
2 µL of 10x Topo II reaction buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng/µL)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topo II enzyme to each reaction tube. Mix gently. Include a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.
-
Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light and capture an image. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Analysis: Assess the degree of inhibition of decatenation by comparing the intensity of the decatenated DNA bands in the presence of this compound to the control.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound stands out as a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of Topoisomerase II. Its ability to induce G1 cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. While further research is needed to fully characterize its pharmacokinetic properties and to establish a comprehensive cytotoxic profile across a wider range of cancer types, the existing data provides a strong rationale for its continued investigation in preclinical and clinical drug development programs. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore the multifaceted pharmacological and cytotoxic effects of this compelling natural product.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Ellipticine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ellipticine (B1684216), a naturally occurring alkaloid, has long captivated the attention of medicinal chemists due to its potent anti-cancer properties. Its planar tetracyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core principles of the structure-activity relationship (SAR) of ellipticine derivatives, providing a comprehensive overview of how modifications to the core structure influence biological activity. We will explore the key mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for the evaluation of these compounds.
The Ellipticine Scaffold: A Foundation for Anticancer Activity
The fundamental structure of ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is the starting point for understanding its biological effects. The planar nature of this molecule is crucial for its primary mechanism of action: DNA intercalation.[1] By inserting itself between the base pairs of DNA, ellipticine disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
The SAR of ellipticine derivatives is a tale of nuanced modifications, where the addition or alteration of functional groups at specific positions on the pyridocarbazole nucleus can dramatically impact potency, selectivity, and pharmacological properties.
Key Structural Modifications and Their Impact on Activity
Systematic derivatization of the ellipticine core has revealed several key positions that govern its anticancer activity.
Substitution at the C9 Position
The C9 position has been a major focus of derivatization. The introduction of a hydroxyl or methoxy (B1213986) group at this position generally enhances cytotoxic activity.[3] For instance, 9-hydroxyellipticine and its N-methylated salt have demonstrated significant clinical potential.[4] This enhancement is attributed to the potential for these derivatives to be bio-oxidized, forming reactive intermediates that can covalently bind to DNA, adding another layer to their cytotoxic arsenal.[4][5]
Quaternization of the Pyridinic Nitrogen (N2)
The quaternization of the pyridinic nitrogen to form ellipticinium salts is a common strategy to improve the solubility and DNA binding affinity of these compounds.[3] N-alkylation has been shown to enhance growth inhibition across various cancer cell lines.[6]
Modifications at the C7 Position
Substitution at the C7 position of the isoellipticine (B8762577) scaffold has also been explored, leading to a new class of anti-cancer agents with strong activity.[7]
Alkyl Groups at the C6 Position
Introduction of alkyl groups at the 6-position has been shown to influence potency, with increasing substituent size sometimes leading to lower potency.[3]
Quantitative Analysis of Structure-Activity Relationships
To facilitate a clear comparison of the biological activities of various ellipticine derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of Ellipticine and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | MCF-7 (Breast Adenocarcinoma) | ~1 | [8] |
| Ellipticine | HL-60 (Leukemia) | < 1 | [8] |
| Ellipticine | CCRF-CEM (Leukemia) | ~4 | [9] |
| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | [8] |
| Ellipticine | UKF-NB-3 (Neuroblastoma) | < 1 | [8] |
| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | [8] |
| Ellipticine | U87MG (Glioblastoma) | ~1 | [9] |
| 6-Methylellipticine | Various | 0.47 - 0.9 | [6] |
| Compound 24 (bis-diethylaminoethyl derivative) | Various | Sub-micromolar | [10] |
Table 2: Inhibition of Human Topoisomerase IIα by Ellipticine Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Ellipticine | DNA Decatenation | >5000 | [11] |
| Ellipticine | DNA Cleavage | >200 | [11] |
| ET-1 (N-methyl-5-demethyl ellipticine) | DNA Cleavage | ~40 | [11] |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | DNA Cleavage | ~5 | [11] |
Mechanisms of Action: Beyond DNA Intercalation
While DNA intercalation is a cornerstone of ellipticine's activity, its derivatives exert their cytotoxic effects through a multi-modal mechanism.[4][5]
Topoisomerase II Inhibition
A primary and well-established mechanism is the inhibition of DNA topoisomerase II.[2][12][13] These enzymes are crucial for resolving DNA topological problems during replication and transcription. Ellipticine and its derivatives can act as topoisomerase II poisons by stabilizing the transient enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.[4]
Signaling Pathway Modulation
Recent studies have revealed that ellipticine derivatives can also modulate key cellular signaling pathways involved in cell proliferation and survival. These include:
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell growth and survival, and its inhibition can lead to apoptosis.[12]
-
p53 Pathway: Ellipticine and some of its derivatives can activate the tumor suppressor p53, even restoring the function of some mutant forms of p53.[4][5][12] This activation can lead to cell cycle arrest and apoptosis.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in the antiproliferative effects of these compounds.[12]
Other Mechanisms
Other reported mechanisms of action for ellipticine derivatives include:
-
Kinase Inhibition: Some derivatives have been shown to inhibit c-Kit kinase.[4]
-
Bio-oxidation and Adduct Formation: Enzymatic activation by cytochrome P450 (CYP) or peroxidases can lead to the formation of covalent DNA adducts.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can generate ROS, which can cause cellular damage and contribute to cell death.[1]
Visualizing the Mechanisms and Workflows
To better understand the complex interplay of these mechanisms and the experimental approaches used to study them, the following diagrams are provided.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel isoellipticine derivatives and salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Antineoplastic Properties of 9-Hydroxyellipticin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine, has demonstrated significant potential as an antineoplastic agent. Its multifaceted mechanism of action, targeting key cellular processes involved in cancer progression, has made it a subject of considerable interest in oncological research. This document provides an in-depth technical overview of the core antineoplastic properties of this compound, including its cytotoxic effects, and its impact on critical signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Ellipticine and its derivatives, naturally occurring alkaloids, have long been recognized for their cytotoxic properties. Among these, this compound has emerged as a particularly promising compound due to its enhanced efficacy and distinct mechanistic features.[1] This guide aims to consolidate the current understanding of this compound's anticancer activities, providing a valuable resource for researchers in the field of drug discovery and development.
Mechanism of Action
This compound exerts its antineoplastic effects through a variety of mechanisms, primarily targeting DNA integrity and critical cell signaling pathways.
-
DNA Intercalation and Topoisomerase II Inhibition: Similar to its parent compound, this compound can intercalate into DNA, disrupting its normal function. A primary mechanism of its cytotoxicity is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.[1]
-
Modulation of the p53 Pathway: this compound has been shown to selectively inhibit the phosphorylation of the p53 tumor suppressor protein.[1][2] In cancer cells with mutant p53, this inhibition can restore wild-type p53 function, leading to the upregulation of downstream targets like waf1 and bax.[3] This restoration of p53 activity triggers cell cycle arrest, primarily at the G1 phase, and induces apoptosis.[3] The inhibition of p53 phosphorylation occurs in a concentration-dependent manner.[1][2]
-
Inhibition of Telomerase Activity: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is aberrantly high in the majority of cancer cells, contributing to their immortality. This compound has been found to inhibit telomerase activity, independent of the p53 status of the cells.[4] This inhibition is believed to occur through the inhibition of protein kinases involved in telomerase function.[4]
-
Induction of Apoptosis: The culmination of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. By causing DNA damage, reactivating p53, and inhibiting telomerase, this compound pushes cancer cells towards a self-destructive pathway. Studies have shown that even a brief exposure to this compound can be sufficient to induce apoptosis.[1][2]
Quantitative Data on Efficacy
The cytotoxic and mechanistic effects of this compound have been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Cell Line(s) | Concentration/Value | Reference(s) |
| IC50 (Ellipticine) | Neuroblastoma IMR-32 | < 1 µM | [5] |
| Neuroblastoma UKF-NB-4 | < 1 µM | [5] | |
| Neuroblastoma UKF-NB-3 | < 1 µM | [5] | |
| Leukemia HL-60 | < 1 µM | [5] | |
| p53 Phosphorylation Inhibition | Lewis Lung Carcinoma, SW480 | 0.1 - 100 µM | [1][2] |
| cdk2 Kinase Inhibition | Not specified | 1 - 100 µM | [1][2] |
| Apoptosis Induction | Mutant p53 transfected Saos-2, SW480, SK-BR-3, MKN-1 | 10 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antineoplastic properties of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: In a reaction tube, combine kinetoplast DNA (kDNA), assay buffer, ATP, and varying concentrations of this compound.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay measures telomerase activity.
-
Cell Lysate Preparation: Prepare a cell extract from this compound-treated and control cells.
-
Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). Telomerase in the lysate will add telomeric repeats to the primer.
-
PCR Amplification: Amplify the extension products using PCR with specific primers.
-
Product Detection: Analyze the PCR products by gel electrophoresis. A ladder of bands indicates telomerase activity, and a reduction in the intensity of this ladder in treated samples indicates inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound's effect on the p53 pathway.
Caption: General workflow for evaluating this compound.
Conclusion
This compound is a potent antineoplastic agent with a well-defined, multi-pronged mechanism of action. Its ability to induce DNA damage, modulate the p53 pathway, and inhibit telomerase activity makes it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full therapeutic potential of this promising compound in the fight against cancer. Further studies focusing on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies are warranted.
References
- 1. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays Using 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin is a potent antineoplastic agent belonging to the ellipticine (B1684216) family of alkaloids. Its cytotoxic effects are primarily attributed to its function as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] Furthermore, this compound has been shown to modulate the p53 tumor suppressor pathway, a key regulator of cell cycle arrest and apoptosis.[1][2] These mechanisms of action make this compound a compound of significant interest in cancer research and drug development.
This document provides detailed application notes and protocols for conducting in vitro cell viability assays using this compound. The information herein is intended to guide researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA and essential cellular processes. As a planar, aromatic molecule, it intercalates between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.
A key target of this compound is Topoisomerase II. This enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. This compound stabilizes the covalent complex formed between Topoisomerase II and DNA, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.
Furthermore, this compound has been observed to influence the p53 signaling pathway. It can induce the expression of the p53 protein, a critical tumor suppressor that, in response to DNA damage, can halt the cell cycle to allow for DNA repair or initiate programmed cell death (apoptosis) if the damage is irreparable.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by in vitro cell viability assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | 1.0 |
Note: This table is populated with representative data. Researchers should determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay Using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This protocol outlines a common method for determining cell viability based on the metabolic activity of the cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vitro effects of this compound on cancer cell viability. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising anticancer agent. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions to obtain the most accurate results.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Pancreatic Cancer Cells with 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for treating pancreatic cancer cells with 9-Hydroxyellipticin (9-HE), a promising anti-tumor alkaloid. This document outlines the methodologies for key experiments, summarizes quantitative data, and visualizes the underlying signaling pathways.
Introduction
This compound has demonstrated significant potential in the treatment of pancreatic cancer. Its mechanisms of action include the inhibition of telomerase activity and the restoration of wild-type function to mutant p53 protein by preventing its phosphorylation.[1][2] These actions lead to cell cycle arrest and apoptosis in pancreatic cancer cells, highlighting its therapeutic promise. This document serves as a guide for researchers investigating the effects of this compound on pancreatic cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in treating pancreatic cancer cells.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| ASPC-1 | Mutant | Not available | |
| BxPC-3 | Mutant | Not available | |
| MIA PaCa-2 | Mutant | Not available | |
| PANC-1 | Mutant | Not available |
Note: Specific IC50 values for this compound in various pancreatic cancer cell lines were not available in the searched literature. Researchers are advised to perform dose-response studies to determine the IC50 for their specific cell line of interest.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | 9-HE Concentration (µM) | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Pancreatic Cancer Cells (with mutant p53) | 1 | Not Specified | Increased | Decreased | Increased | [1] |
Note: While it is established that this compound induces G1 and G2/M arrest, specific quantitative data on the percentage of cells in each phase of the cell cycle were not available in the searched literature. Researchers should perform cell cycle analysis to quantify these effects.
Table 3: Induction of Apoptosis by this compound
| Cell Line | 9-HE Concentration (µM) | Duration (hours) | % Apoptotic Cells | Reference |
| Mutant p53-containing cells | 10 | 24-48 | Significant Induction |
Note: While this compound is known to induce apoptosis, specific quantitative data on the percentage of apoptotic cells from Annexin V/PI staining assays were not available in the searched literature. Researchers should conduct apoptosis assays to quantify this effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3, ASPC-1).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
Dilute the stock solution with a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM and 10 µM) for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.
-
Procedure:
-
Prepare cell extracts from this compound-treated and untreated control cells.
-
Perform the TRAP assay using a commercially available kit, following the manufacturer's instructions.
-
The assay typically involves the extension of a substrate oligonucleotide by telomerase present in the cell extract, followed by PCR amplification of the extended products.
-
Analyze the PCR products by gel electrophoresis. The presence of a characteristic ladder of DNA fragments indicates telomerase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in pancreatic cancer cells and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: General experimental workflow for studying this compound effects.
References
Application Notes: 9-Hydroxyellipticin as a Tool for Studying DNA Repair Mechanisms
Introduction
9-Hydroxyellipticin (9-HE) is a potent, plant-derived alkaloid belonging to the ellipticine (B1684216) family, recognized for its significant antitumor properties. Its primary mechanism of action involves the inhibition of DNA topoisomerase II (Topo II), an essential enzyme that regulates the topological state of DNA during replication, transcription, and chromosome segregation.[1][2] By interfering with Topo II function, 9-HE induces DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that activate cellular DNA damage response (DDR) pathways. This makes this compound an invaluable tool for researchers, scientists, and drug development professionals studying DNA repair mechanisms, cell cycle checkpoints, and apoptosis.
Mechanism of Action
This compound functions as a Topo II poison. It intercalates into DNA and stabilizes the transient covalent complex formed between Topoisomerase II and DNA, known as the cleavage complex.[3][4] This prevents the enzyme from re-ligating the cleaved DNA strands, leading to the accumulation of persistent DSBs. The presence of these breaks triggers a cascade of cellular responses, primarily orchestrated by sensor proteins that activate downstream signaling pathways. These pathways can lead to one of three main outcomes: cell cycle arrest to allow time for DNA repair, activation of DNA repair machinery, or if the damage is too severe, the induction of programmed cell death (apoptosis).
Caption: Mechanism of this compound inducing DNA damage and cellular responses.
Application 1: Induction of Cell Cycle Arrest
Upon DNA damage, cells activate checkpoint pathways to halt cell cycle progression, preventing the replication of damaged DNA. This compound has been shown to cause cell cycle arrest, particularly at the G1 phase, in cells containing mutant p53.[5] This effect is often mediated by the p53 tumor suppressor protein, which, when activated by DNA damage, transcriptionally upregulates cyclin-dependent kinase inhibitors like p21/WAF1.
Quantitative Data: Cytotoxicity and Cell Cycle Arrest
The following table summarizes the cytotoxic effects of this compound and its impact on cell cycle distribution in representative cell lines.
| Parameter | Cell Line | Concentration | Result | Reference |
| IC₅₀ | HeLa S-3 | 1.6 µM | 50% inhibition of cell growth | [6] |
| IC₅₀ | 293T | 1.2 µM | 50% inhibition of cell growth | [6] |
| Cell Cycle | Mutant p53 Saos-2 | 10 µM | Arrest at G1 phase | [5] |
| Cell Cycle | p53-deficient Saos-2 | 10 µM | No G1 arrest observed | [5] |
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cell line of interest (e.g., Saos-2, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and harvest them by trypsinization.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (PI fluorescence area) parameter to measure DNA content.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Application 2: Induction of Apoptosis
Extensive DNA damage that cannot be repaired effectively triggers apoptosis. This compound is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[7] In mutant p53-containing cells, 9-HE treatment leads to the upregulation of the pro-apoptotic protein Bax and subsequent G1 phase-restricted apoptosis.[5] The parent compound, ellipticine, has also been shown to trigger the Fas/Fas ligand pathway, which can be amplified by the mitochondrial pathway.[8]
Quantitative Data: Apoptosis Induction
| Cell Line | Treatment | Time (h) | Observation | Reference |
| SW480 (mutant p53) | 10 µM 9-HE | 24-48 | Induction of apoptosis | [5] |
| SK-BR-3 (mutant p53) | 10 µM 9-HE | 24-48 | Induction of apoptosis | [5] |
| KATO III (p53-deficient) | 10 µM 9-HE | 24-48 | No significant apoptosis | [5] |
| A549 | H9 (extract) | Dose-dependent | Increased Bax, decreased Bcl-xL, Caspase-9/3 activation | [7] |
Protocol: Apoptosis Detection by Annexin V/PI Staining
This method quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (an early apoptotic event) using Annexin V, and plasma membrane integrity using PI.
Materials:
-
Treated and control cells (from Application 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the cell cycle protocol (steps 1-3), collecting both adherent and floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Intrinsic apoptosis pathway activated by this compound-induced DNA damage.
Application 3: Analysis of DNA Repair Protein Expression
Studying the changes in protein expression levels is crucial to understanding the specific DNA repair and signaling pathways modulated by this compound. Western blotting is the standard technique for this application.
Protocol: Western Blotting for DDR and Apoptotic Proteins
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Bax, anti-Caspase-9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
References
- 1. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-Hydroxyellipticin in Drug-Resistant Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the potential of 9-Hydroxyellipticin (9-HE) as a therapeutic agent against drug-resistant cancers. This compound, an alkaloid derivative of ellipticine, has demonstrated significant anti-tumor activity, primarily through the inhibition of topoisomerase II and modulation of key cellular pathways, offering a promising avenue for overcoming chemoresistance.
Introduction
Drug resistance remains a formidable challenge in oncology, limiting the efficacy of conventional chemotherapeutic agents. Resistance mechanisms are multifaceted, often involving the overexpression of drug efflux pumps, alterations in drug targets, and dysregulation of signaling pathways that promote cell survival and proliferation. This compound has emerged as a compound of interest due to its potential to circumvent some of these resistance mechanisms. Its primary mode of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to DNA damage and apoptosis.[1][2] Furthermore, 9-HE has been shown to modulate the function of the tumor suppressor protein p53, which is frequently mutated in cancer, and may influence telomerase activity.[3][4]
This application note summarizes the available data on the efficacy of this compound in drug-resistant cancer cell lines, provides detailed protocols for its experimental use, and visualizes the key signaling pathways and experimental workflows.
Data Presentation
While specific IC50 values for this compound in paired drug-sensitive and drug-resistant cell lines are not extensively documented in publicly available literature, the following table conceptualizes how such data would be presented. Researchers are encouraged to generate similar tables from their experimental data to clearly delineate the efficacy of 9-HE.
| Cell Line | Cancer Type | Resistance to | This compound IC50 (µM) | Fold-Change in Resistance | Reference |
| Parental Cell Line | e.g., Ovarian | Cisplatin (B142131) | Hypothetical Value: 2.5 | - | [Generate from Experiment] |
| Resistant Sub-line | e.g., Ovarian | Cisplatin | Hypothetical Value: 1.8 | Hypothetical Value: 0.72 | [Generate from Experiment] |
| Parental Cell Line | e.g., Breast | Doxorubicin | Hypothetical Value: 1.5 | - | [Generate from Experiment] |
| Resistant Sub-line | e.g., Breast | Doxorubicin | Hypothetical Value: 1.2 | Hypothetical Value: 0.80 | [Generate from Experiment] |
| Parental Cell Line | e.g., Pancreatic | Gemcitabine | Hypothetical Value: 3.0 | - | [Generate from Experiment] |
| Resistant Sub-line | e.g., Pancreatic | Gemcitabine | Hypothetical Value: 2.2 | Hypothetical Value: 0.73 | [Generate from Experiment] |
Note: A fold-change less than 1 indicates that the resistant cell line is more sensitive to this compound than the parental line, suggesting a potential to overcome the specific drug resistance mechanism.
One study on human pancreatic cancer cell lines harboring p53 mutations demonstrated that pretreatment with 1 µM 9-HE significantly enhanced cell killing when combined with cisplatin or mitomycin C.[3] Conversely, it protected cells from the cytotoxic effects of 5-fluorouracil, VP-16 (etoposide), and vincristine, indicating a complex and drug-dependent interaction.[3]
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms. The following diagrams illustrate the key pathways involved, particularly in the context of drug resistance.
References
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 9-Hydroxyellipticin Derivatives with an Improved Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of 9-hydroxyellipticin derivatives as potential anticancer agents with an improved therapeutic index. This compound, a potent DNA topoisomerase II inhibitor, serves as a promising scaffold for the design of new chemotherapeutics. Derivatization strategies, particularly at the 2- and 9-positions, have been explored to enhance efficacy, improve solubility, and reduce toxicity, thereby widening the therapeutic window.
Mechanism of Action of this compound and its Derivatives
This compound and its derivatives primarily exert their cytotoxic effects through the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds lead to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis[1].
Furthermore, this compound has been shown to modulate the p53 signaling pathway. It can inhibit the phosphorylation of mutant p53 protein, which is prevalent in many cancers. This inhibition can lead to an accumulation of dephosphorylated mutant p53, which may in turn induce apoptosis[2]. This dual mechanism of action makes this compound and its derivatives attractive candidates for further development. Derivatization at the 2- and 9-positions has been shown to significantly enhance the in vivo activity of these compounds.
Data Presentation: Comparative Efficacy of this compound Derivatives
Improving the therapeutic index requires a careful balance between enhancing anticancer activity and minimizing toxicity. The following tables summarize the cytotoxic activities of this compound and some of its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Murine Leukemia) | 10⁻⁸ - 10⁻⁶ M range | [2] |
| Lewis Lung Carcinoma | Concentration-dependent inhibition of p53 phosphorylation (0.1-100 µM) | [2] | |
| SW480 (Human Colon Cancer) | Concentration-dependent inhibition of p53 phosphorylation (0.1-100 µM) | [2] | |
| 2-Methyl-9-hydroxyellipticinium (NSC 264-137) | Advanced Breast Cancer | Clinically effective at 80-100 mg/m²/week | [2] |
| Glucose-conjugated 9-hydroxyellipticine derivatives (7a-c) | HeLa S-3 (Human Cervical Cancer) | Potent antitumor activity | |
| 293T (Human Kidney Epithelial) | Potent antitumor activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.
Synthesis of 2-Substituted-9-hydroxyellipticinium Derivatives
A general procedure for the synthesis of 2-substituted-9-hydroxyellipticinium salts involves the N-alkylation of the pyridinic nitrogen of this compound.
Protocol:
-
Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide).
-
Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide) in excess.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay assesses the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Set up reaction mixtures containing kDNA, human topoisomerase II, and assay buffer.
-
Add the this compound derivatives at various concentrations.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Separate the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with the this compound derivatives for a specified time.
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis (Flow Cytometry)
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Harvest treated and untreated cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor activity of this compound derivatives in a mouse xenograft model.
Protocol:
-
Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the this compound derivatives via a suitable route (e.g., intraperitoneal, intravenous) at various doses and schedules.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
The therapeutic index can be estimated by comparing the effective dose with the dose that causes significant toxicity (e.g., >15-20% body weight loss).
Visualization of Pathways and Workflows
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for Evaluating Novel Derivatives
Caption: Workflow for developing improved this compound derivatives.
Logical Relationship for Improving Therapeutic Index
Caption: Strategy for enhancing the therapeutic index of this compound.
References
Application Notes: Inducing Apoptosis in vitro with 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216), is a potent anti-cancer agent known to induce apoptosis in various cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. This, in turn, triggers programmed cell death through multiple signaling pathways. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in an in vitro setting, complete with experimental protocols and data presentation.
Mechanism of Action
This compound induces apoptosis through a multi-faceted approach that can be dependent on the p53 status of the cancer cells. In cells with mutant p53, 9-HE has been shown to restore some of the wild-type p53 functions, leading to the upregulation of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21/WAF1.[1] This results in G1 phase cell cycle arrest and subsequent apoptosis.[1]
The apoptotic signaling cascade initiated by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that ellipticine and its derivatives can increase the expression of Fas/APO-1 and its ligands, activating caspase-8, a key initiator of the extrinsic pathway.[2] The intrinsic pathway is also engaged, as indicated by the altered expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-xL and the upregulation of pro-apoptotic Bax.[3] This leads to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3.[3] The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a final hallmark of apoptosis induced by this compound.[3] In some contexts, the apoptotic response to ellipticine has been linked to oxidative DNA damage, independent of p53 activation.[4]
Data Presentation
The efficacy of this compound in inducing apoptosis is dose- and time-dependent and varies across different cell lines. The following table summarizes quantitative data from various studies.
| Cell Line | This compound Concentration | Incubation Time | Key Observations | Reference |
| Mutant p53 transfected Saos-2 cells | 10 µM | Not Specified | Induction of apoptosis in G1 phase. | [1] |
| SW480, SK-BR-3, MKN-1 (mutant p53) | Not Specified | 24-48 h | Induction of apoptosis. | [1] |
| A549 (non-small-cell lung cancer) | Dose-dependent | Not Specified | Decreased cell viability and induction of apoptosis via the intrinsic pathway. | [3] |
| Jurkat and KE-37 (acute lymphoblastic leukemia) | 1-100 nM | 48 h | Dose-dependent inhibition of cell growth and induction of apoptosis. At 100 nM, 87% and 90.5% apoptosis was observed in Jurkat and KE-37 cells, respectively. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
For suspension cells, seed cells in culture flasks at a recommended density for the specific cell line.
-
-
Cell Growth: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Preparation of this compound: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: When cells have reached the desired confluency, remove the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells, collect them, and wash with cold PBS.
-
For suspension cells, collect the cells by centrifugation and wash with cold PBS.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for studying this compound-induced apoptosis.
References
- 1. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-9 inhibits cell proliferation and induces apoptosis in Jurkat and KE-37 acute lymphoblastic leukemia cell lines via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin (9HE) is a potent anti-cancer agent that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Understanding the mechanism by which 9HE exerts its cytotoxic effects is crucial for its development as a therapeutic agent. One of the key mechanisms of 9HE is its ability to cause cell cycle arrest, particularly in cancer cells harboring mutations in the tumor suppressor protein p53. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. For cell cycle analysis, PI, a fluorescent intercalating agent, is used to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G0/G1 phase of the cell cycle will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. By analyzing the distribution of PI fluorescence intensity in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified. Treatment with this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the cell cycle distribution of mutant p53-transfected Saos-2 cells. This data is based on findings that this compound at a concentration of 10 µM induces G1 phase arrest and apoptosis in this cell line[1]. The control group represents untreated cells, while the treated group shows a characteristic increase in the G0/G1 population and the emergence of a sub-G1 peak, which is indicative of apoptosis.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 55 | 30 | 15 | <2 |
| This compound (10 µM) | 75 | 10 | 10 | >5 |
Experimental Protocols
This section provides a detailed methodology for analyzing cell cycle arrest induced by this compound using flow cytometry.
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., mutant p53-transfected Saos-2 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
-
15 mL conical tubes
-
Microcentrifuge tubes
Procedure
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate DNA content measurement.
-
Collect data for at least 10,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle arrest.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
References
Application Notes and Protocols for In Vivo Xenograft Models Testing 9-Hydroxyellipticin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the therapeutic efficacy of 9-Hydroxyellipticin, a potent anti-cancer agent.
Introduction
This compound is a DNA intercalating agent and a known inhibitor of topoisomerase II, which plays a crucial role in DNA replication and repair.[1][2] Its mechanism of action also involves the modulation of the p53 tumor suppressor pathway and the inhibition of telomerase activity, making it a compound of significant interest in oncology research.[1][3][4] Preclinical evaluation of this compound's efficacy is essential, and in vivo xenograft models provide a robust platform for such assessments. These models, involving the implantation of human cancer cells into immunodeficient mice, allow for the study of tumor growth and response to treatment in a living organism.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted approach targeting key cellular processes involved in cancer cell proliferation and survival.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex between DNA and topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1][2]
-
p53 Signaling Pathway Modulation: The compound has been shown to inhibit the phosphorylation of the p53 protein.[1][4] This can restore the function of wild-type p53 in tumor cells with mutant p53, leading to cell cycle arrest and apoptosis.
-
Telomerase Inhibition: this compound can inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[3]
Data Presentation: Efficacy of this compound in Xenograft Models
While numerous studies have demonstrated the in vivo anti-tumor activity of this compound and its derivatives in various cancer models, including P388 leukemia, colon 26, Lewis lung carcinoma, and B16 melanoma, specific quantitative data from these studies are often not publicly detailed.[5] The following tables are provided as templates for researchers to structure and present their own experimental data when evaluating the efficacy of this compound in xenograft models.
Table 1: Tumor Growth Inhibition of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Daily | [Insert Data] | - |
| This compound | [Dose 1] | Daily | [Insert Data] | [Calculate TGI] |
| This compound | [Dose 2] | Daily | [Insert Data] | [Calculate TGI] |
| Positive Control | [e.g., Doxorubicin] | [Schedule] | [Insert Data] | [Calculate TGI] |
Table 2: Effect of this compound on Tumor Weight in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | % Reduction in Tumor Weight |
| Vehicle Control | - | [Insert Data] | - |
| This compound | [Dose 1] | [Insert Data] | [Calculate Reduction] |
| This compound | [Dose 2] | [Insert Data] | [Calculate Reduction] |
| Positive Control | [e.g., Doxorubicin] | [Insert Data] | [Calculate Reduction] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of this compound. These protocols are generalized and should be adapted based on the specific cell line, cancer type, and experimental goals.
Protocol 1: Subcutaneous Xenograft Model for Lung Cancer (e.g., A549 cells)
1. Cell Culture and Preparation:
- Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep on ice.
2. Animal Model:
- Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- Allow mice to acclimate for at least one week before the experiment.
3. Tumor Inoculation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
5. Preparation and Administration of this compound:
- Prepare this compound for injection. Due to its poor water solubility, it may require formulation. A potential method involves dissolving it in a suitable solvent like dimethylformamide (DMF) and then diluting it with a vehicle such as a saline solution containing Tween 80. The final concentration of the organic solvent should be minimized and tested for toxicity.
- Administer this compound or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the predetermined dosing schedule and volume.
6. Endpoint and Data Analysis:
- Continue treatment for the specified duration (e.g., 21 days).
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Tumor tissue can be processed for further analysis (e.g., histology, western blotting).
Protocol 2: Orthotopic Xenograft Model for Pancreatic Cancer (e.g., PANC-1 cells)
1. Cell Culture and Preparation:
- Culture PANC-1 human pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Prepare cells for injection as described in Protocol 1, resuspending them in a serum-free medium/Matrigel mixture at a concentration of 1 x 10^6 cells per 30 µL.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
3. Orthotopic Tumor Inoculation:
- Anesthetize the mouse.
- Make a small incision in the left abdominal flank to expose the spleen and pancreas.
- Carefully inject 30 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas.
- Suture the abdominal wall and close the skin incision.
- Provide appropriate post-operative care, including analgesics.
4. Tumor Growth Monitoring:
- Monitor tumor growth using non-invasive imaging techniques such as high-frequency ultrasound or bioluminescence imaging (if cells are luciferase-tagged) weekly.
5. Treatment and Endpoint Analysis:
- Initiate treatment when tumors are detectable and have reached a predetermined size.
- Prepare and administer this compound as described in Protocol 1.
- Monitor animal health and body weight.
- At the study endpoint, euthanize the mice, and excise the pancreas and any metastatic lesions for weight, volume, and further analysis.
Protocol 3: Orthotopic Xenograft Model for Breast Cancer (e.g., MDA-MB-231 cells)
1. Cell Culture and Preparation:
- Culture MDA-MB-231 human breast cancer cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a non-CO2 incubator.
- Prepare cells for injection as described in Protocol 1, at a concentration of 2.5 x 10^6 cells per 50 µL.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
3. Orthotopic Tumor Inoculation:
- Anesthetize the mouse.
- Inject 50 µL of the cell suspension (2.5 x 10^6 cells) into the fourth inguinal mammary fat pad.
4. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth with calipers as described in Protocol 1.
- Initiate treatment when tumors reach an average volume of 100-150 mm³.
- Prepare and administer this compound as described in Protocol 1.
5. Endpoint and Data Analysis:
- Follow the endpoint and data analysis procedures as outlined in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of Topoisomerase II by this compound.
Caption: Modulation of the p53 Pathway by this compound.
Caption: Inhibition of Telomerase Activity by this compound.
References
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 9-acyloxyellipticines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel 9-Hydroxyellipticin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin is a potent antineoplastic agent known to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II and the induction of apoptosis. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogs to identify promising new drug candidates. The methodologies outlined below are designed for efficient and robust screening in a 384-well format, covering primary cell viability assays, secondary apoptosis induction assays, and target-specific topoisomerase II inhibition assays.
Data Presentation
The following table summarizes hypothetical quantitative data from a high-throughput screening campaign for novel this compound analogs. This table should be populated with actual experimental data for comparison and hit selection.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) - Cell Viability | Caspase-3/7 Activation (Fold Change) | Topo II Inhibition (% at 20 µM) |
| Analog-001 | 95.2 | 0.8 | 4.5 | 88.1 |
| Analog-002 | 88.7 | 1.5 | 3.8 | 75.4 |
| Analog-003 | 45.1 | > 50 | 1.2 | 30.2 |
| Analog-004 | 98.5 | 0.5 | 5.1 | 92.7 |
| Control (this compound) | 92.1 | 1.1 | 4.2 | 85.3 |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (ATP-Based)
This assay rapidly assesses the effect of a large number of compounds on the viability of a cancer cell line (e.g., HeLa, Jurkat). A reduction in ATP level is an indicator of cytotoxicity.
Materials:
-
Cancer cell line of choice
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well white, opaque-bottom assay plates
-
Compound library (10 mM in DMSO)
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Protocol:
-
Seed cells in a 384-well plate at a density of 2,500 cells/well in 25 µL of culture medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Add 50 nL of compound from the library plates to the assay plates using a pin tool or acoustic liquid handler to achieve a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of ATP-based assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Secondary Assay: Caspase-3/7 Activation Assay
This assay identifies compounds that induce apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line
-
Culture medium
-
384-well clear-bottom assay plates
-
Hit compounds from the primary screen
-
Caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7)
-
Luminometer plate reader
Protocol:
-
Seed cells in a 384-well plate at a density of 2,500 cells/well in 25 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add diluted hit compounds to the assay plates to achieve a final concentration range for dose-response analysis.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of Caspase-3/7 assay reagent to each well.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence.
Target-Based Assay: Topoisomerase II DNA Decatenation Assay
This biochemical assay determines if the hit compounds directly inhibit the catalytic activity of human topoisomerase IIα. The assay measures the conversion of catenated kinetoplast DNA (kDNA) into decatenated minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II assay buffer
-
ATP solution
-
DNA stain (e.g., PicoGreen®)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mix containing 1X Topoisomerase II assay buffer, 1 mM ATP, and 200 ng/µL kDNA.
-
Dispense 10 µL of the reaction mix into each well of a 384-well plate.
-
Add 100 nL of hit compounds at various concentrations. Include a known Topoisomerase II inhibitor (e.g., etoposide) as a positive control and DMSO as a negative control.
-
Add 5 µL of diluted human Topoisomerase IIα enzyme to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing a DNA stain.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm). A decrease in fluorescence indicates inhibition of decatenation.
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Signaling pathway for this compound analog-induced apoptosis.
Application Notes and Protocols for the Preclinical Formulation of 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin, a potent anti-cancer agent, functions primarily as a topoisomerase II inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells. Its progression into preclinical and clinical studies is hampered by its poor aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing solubility challenges and providing methodologies for in vitro and in vivo evaluation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O | N/A |
| Molecular Weight | 262.31 g/mol | N/A |
| Appearance | Solid powder | [1] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [1] |
Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes | Reference |
| This compound | Water | Practically insoluble | [2] | |
| This compound | Dimethylformamide (DMF) | Soluble | [2] | |
| This compound Hydrochloride | Water | 3 mg/mL | Requires ultrasonic and warming. | [3] |
| This compound Hydrochloride | Water | 4 mg/mL | Described as "perfectly soluble" as an orange powder. | [2] |
Exemplary Preclinical Formulations for Poorly Soluble Compounds
The following table provides examples of vehicle compositions that have been successfully used in preclinical studies for other poorly soluble compounds and can be adapted for this compound.
| Vehicle Composition | Administration Route | Species | Reference |
| 20% DMSO / 80% PEG 400 | Intravenous (IV) | Mouse | [4] |
| 100% PEG 400 (pH 6) | Intravenous (IV) | Mouse | [4] |
| 0.6% w/v Methylcellulose (B11928114) / 0.2% w/v Tween 80 in water | Oral (PO) / Intraperitoneal (IP) | Mouse | [5] |
| 20% DMSO / 40% PEG 400 / 30% Citrate Buffer (100mM, pH 3.0) / 10% Solutol HS 15 | Intraperitoneal (IP) | Not Specified | [6] |
| 20% N,N-Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) | Intravenous (IV) | Rat | [4] |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation of this compound Hydrochloride
This protocol describes the preparation of a solution-based formulation suitable for intravenous administration in preclinical animal models.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound. For example, for a final concentration of 2 mg/mL in a 20% DMSO vehicle, start by dissolving 10 mg of the compound in 1 mL of DMSO.
-
Co-solvent Addition: While stirring, slowly add the required volume of PEG 400. Continuing the example, add 4 mL of PEG 400.
-
Aqueous Phase Addition: Slowly add Sterile Water for Injection to the desired final volume. For a 10 mL final volume, add WFI to reach the 10 mL mark.
-
Homogenization: Continue stirring until a clear, homogenous solution is obtained.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect the solution for any precipitation or crystallization before use.
Protocol 2: Preparation of an Oral Suspension of this compound
This protocol outlines the preparation of a suspension formulation for oral gavage in preclinical studies.
Materials:
-
This compound
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (0.1% v/v)
-
Mortar and pestle or homogenizer
-
Sterile graduated cylinder
-
Sterile amber glass bottle
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water with heating and stirring. Cool the solution and add 0.1 mL of Tween 80. Stir until fully dispersed.
-
Wetting the Powder: Weigh the required amount of this compound. In a mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste. This ensures complete wetting of the drug particles.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.
-
Volume Adjustment: Transfer the suspension to a sterile graduated cylinder and adjust the final volume with the vehicle.
-
Storage: Store the suspension in a sterile, amber glass bottle at 2-8°C. Shake well before each use.
Protocol 3: In Vitro Assessment of Formulation Stability
This protocol describes a method to assess the physical stability of the prepared formulation.
Materials:
-
Prepared this compound formulation
-
Incubator/water bath
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Visual Inspection: Aliquot the formulation into several vials and store them at different conditions (e.g., 4°C, room temperature, 40°C). Visually inspect for any signs of precipitation, crystallization, or color change at predetermined time points (e.g., 0, 1, 4, 24, 48 hours).
-
Microscopic Examination: Place a drop of the formulation on a microscope slide and examine for the presence of crystals or changes in particle size (for suspensions).
-
Chemical Stability (HPLC): At each time point, dilute a sample of the formulation with a suitable solvent and analyze the concentration of this compound using a validated HPLC method. A decrease in concentration may indicate chemical degradation or precipitation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the development and evaluation of this compound formulations.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 9-Hydroxyellipticin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of 9-Hydroxyellipticin.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound and its common salts?
This compound in its free base form is practically insoluble in water. However, its solubility can be significantly improved by forming salts. The hydrochloride salt of this compound has an aqueous solubility of 3 mg/mL, although this requires sonication and warming to achieve.[1] The acetate (B1210297) salt demonstrates even better solubility, with aqueous solutions of 4 mg/mL being readily prepared.[2]
Q2: What are the most common strategies to enhance the aqueous solubility of this compound?
The primary methods for improving the aqueous solubility of poorly soluble drugs like this compound include:
-
Salt Formation: Converting the weakly basic this compound into a salt form, such as hydrochloride or acetate, can dramatically increase its aqueous solubility.[1][2]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (B1172386) can enhance its solubility.
-
Nanoformulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to improved dissolution rates and higher apparent solubility.
Q3: How do I choose the best solubility enhancement technique for my experiment?
The choice of technique depends on several factors, including the desired solubility increase, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required stability of the final product.
-
For a quick and significant increase in solubility for in vitro studies, salt formation is often the most straightforward approach.[1][2]
-
For improving bioavailability in oral formulations, both cyclodextrin complexation and nanoformulations are promising strategies as they can also protect the drug from degradation.
-
If the goal is to develop a controlled-release formulation, nanoformulations such as PLGA nanoparticles might be the most suitable option.
Q4: What is the mechanism of action of this compound?
This compound is a potent anti-cancer agent that functions as a topoisomerase II inhibitor.[1] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, which leads to double-strand breaks in the DNA, ultimately triggering apoptosis in cancer cells.
Troubleshooting Guides
Problem 1: Low yield or incomplete dissolution when preparing this compound salts.
-
Possible Cause: Inadequate reaction conditions or inappropriate solvent.
-
Troubleshooting Steps:
-
Ensure Stoichiometric Amounts: Use a 1:1 molar ratio of this compound to the acid (e.g., hydrochloric acid, acetic acid).
-
Solvent Selection: While this compound is poorly soluble in water, it is soluble in organic solvents like dimethylformamide (DMF).[2] The salt formation reaction can be performed in a suitable organic solvent, followed by precipitation of the salt.
-
Temperature and Stirring: Gentle heating and continuous stirring can facilitate the reaction and dissolution.
-
Purification: After the reaction, ensure proper washing and drying of the salt to remove any unreacted starting material.
-
Problem 2: Difficulty in forming a stable inclusion complex with cyclodextrins.
-
Possible Cause: Incorrect stoichiometry, inappropriate cyclodextrin type, or suboptimal preparation method.
-
Troubleshooting Steps:
-
Determine Stoichiometry: Perform a phase solubility study to determine the optimal molar ratio of this compound to the cyclodextrin. A 1:1 stoichiometry is common for many drug-cyclodextrin complexes.
-
Select the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher water solubility and lower toxicity compared to parent β-cyclodextrin.
-
Optimize Preparation Method: Experiment with different methods like co-precipitation, kneading, or freeze-drying to find the most efficient one for your specific complex.
-
Characterization: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
-
Problem 3: Aggregation and instability of this compound nanoparticles.
-
Possible Cause: Inappropriate stabilizer, suboptimal homogenization parameters, or incorrect drug-to-polymer ratio.
-
Troubleshooting Steps:
-
Stabilizer Selection: The choice and concentration of a stabilizer (e.g., surfactant, polymer) are critical. For solid lipid nanoparticles, surfactants like polysorbates are commonly used. For polymeric nanoparticles, the polymer itself (e.g., PLGA) can have a stabilizing effect.
-
Optimize Formulation Parameters: Systematically vary the drug-to-lipid/polymer ratio and the concentration of the stabilizer to find the optimal formulation with the smallest particle size and highest stability.
-
Control Homogenization/Sonication: If using high-pressure homogenization or sonication, optimize the pressure, temperature, and duration to achieve a narrow particle size distribution.
-
Surface Charge: Measure the zeta potential of the nanoparticles. A sufficiently high positive or negative zeta potential (typically > ±20 mV) can prevent aggregation due to electrostatic repulsion.
-
Data Presentation
Table 1: Aqueous Solubility of this compound and its Salts
| Compound | Solubility in Water | Conditions | Reference |
| This compound | Practically Insoluble | - | [2] |
| This compound Hydrochloride | 3 mg/mL | Requires sonication and warming | [1] |
| This compound Acetate | 4 mg/mL | Readily soluble | [2] |
Table 2: Illustrative Examples of Solubility Enhancement with Cyclodextrins and Nanoformulations for Poorly Soluble Drugs
| Drug | Enhancement Technique | Fold Increase in Solubility | Reference |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin Inclusion Complex | 9-fold | [3] |
| Dexamethasone | PLGA Nanoparticles | 14-fold |
Note: The data in Table 2 are for illustrative purposes to show the potential of these techniques and are not specific to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Salt
-
Dissolve this compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., DMF).
-
Add a stoichiometric equivalent of acetic acid to the solution.
-
Stir the mixture at room temperature for a specified period to allow for the salt formation reaction to complete.
-
Precipitate the acetate salt by adding a non-solvent, such as ether.
-
Filter the precipitate and wash it with the non-solvent to remove any unreacted components.
-
Dry the resulting this compound acetate salt under vacuum.
-
Determine the aqueous solubility of the prepared salt using a standard shake-flask method.
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Co-precipitation
-
Accurately weigh equimolar amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous HP-β-CD solution under continuous stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the solid inclusion complex powder.
-
Characterize the complex using FTIR, DSC, and XRD to confirm its formation.
-
Determine the apparent aqueous solubility of this compound in the presence of varying concentrations of HP-β-CD (phase solubility study).
Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Select a solid lipid (e.g., glyceryl monostearate) and a surfactant (e.g., Polysorbate 80).
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the desired amount of this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at an optimized pressure and temperature.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Assess the improvement in the dissolution rate of this compound from the SLN formulation compared to the free drug.
Mandatory Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
References
Stability of 9-Hydroxyellipticin: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for experiments involving 9-Hydroxyellipticin, a potent topoisomerase II inhibitor with significant interest in cancer research. The stability of this compound in various solvent systems is a critical factor for obtaining reliable and reproducible experimental results. This resource offers a comprehensive overview of its stability under different conditions, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur due to poor solubility or changes in temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Consider the solvent used. While soluble in organic solvents like DMSO, methanol (B129727), and acetonitrile (B52724), its solubility in aqueous buffers is limited.
-
For aqueous solutions, ensure the pH is within a suitable range. The stability of similar compounds can be pH-dependent.
-
If precipitation persists, it may be necessary to prepare a fresh stock solution. It is recommended to prepare fresh solutions for each experiment or store them for very short periods.
-
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A2: Yes, inconsistent results are a common consequence of compound degradation.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the solvent used for your stock solution is appropriate and that the final concentration of the organic solvent in your cell culture medium is low and non-toxic to the cells.
-
Storage: How are you storing your stock solutions? For short-term storage, refrigeration (2-8 °C) is often recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect solutions from light, as photodegradation can occur. Use amber vials or cover tubes with aluminum foil.
-
Working Solutions: Prepare fresh working solutions from your stock immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
-
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of your compound.
-
General Approach:
-
Develop an HPLC method that separates this compound from its potential degradation products.
-
Subject your solution to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation.
-
Analyze the stressed samples using your HPLC method to confirm that the degradation products are well-resolved from the parent peak.
-
Analyze your experimental samples and compare the chromatograms to a freshly prepared standard to quantify any degradation.
-
Q4: What are the typical degradation pathways for compounds like this compound?
A4: Ellipticine derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound.
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate) of various pH values
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Solvent and Wavelength Selection:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. This will be the primary detection wavelength for HPLC analysis.
-
-
Initial Chromatographic Conditions:
-
Start with a common mobile phase for reverse-phase chromatography, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Set a flow rate of 1.0 mL/min.
-
Inject a standard solution of this compound to determine its retention time.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature or slightly elevated temperature for a set period.
-
Oxidative Degradation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to see if new peaks (degradation products) appear and if they are well-separated from the main this compound peak.
-
If separation is not optimal, adjust the mobile phase composition (gradient slope, organic solvent ratio), pH, or try a different column chemistry. The goal is to achieve a resolution of >1.5 between all peaks.
-
-
Method Validation (as per ICH guidelines):
-
Once a suitable method is developed, validate it for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Topoisomerase II Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on DNA topoisomerase II.
Objective: To determine the effect of this compound on the decatenation activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Ethidium (B1194527) bromide or other DNA stain
-
Electrophoresis equipment
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for a few minutes at 37 °C.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a specified number of units of topoisomerase II enzyme.
-
-
Incubation:
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution/loading dye. The SDS in this solution will denature the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Interpretation of Results:
-
Control (no enzyme): kDNA will remain in the well as a high molecular weight network.
-
Enzyme (no inhibitor): Topoisomerase II will decatenate the kDNA into individual circular DNA molecules (nicked and supercoiled), which will migrate into the gel.
-
Enzyme + Inhibitor: At effective concentrations, this compound will inhibit the decatenation activity, resulting in a band pattern similar to the "no enzyme" control (kDNA remaining in the well).
-
Data Summary
| Solvent System | Condition | Expected Stability | Potential Degradation Products |
| Aqueous Buffers | Acidic pH (e.g., < 4) | Potentially Unstable | Hydrolysis products |
| Neutral pH (e.g., 6-8) | Moderately Stable | Minimal degradation expected over short periods | |
| Basic pH (e.g., > 8) | Potentially Unstable | Hydrolysis and/or oxidation products | |
| Organic Solvents | DMSO, Methanol, Acetonitrile | Generally Stable | Stable for stock solutions if stored properly (protected from light, at low temperature) |
| Light Exposure | UV or prolonged daylight | Potentially Unstable | Photodegradation products |
| Temperature | Elevated Temperatures | Unstable | Thermal degradation products |
| Oxidizing Agents | e.g., H₂O₂ | Unstable | Oxidized derivatives |
Visualizations
Experimental Workflow: Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathway: this compound Mechanism of Action
Caption: Inhibition of Topoisomerase II by this compound.
Technical Support Center: Overcoming 9-Hydroxyellipticin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 9-Hydroxyellipticin (9-HE) and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound (9-HE), a topoisomerase II inhibitor, can arise from several molecular mechanisms within cancer cells. The most commonly observed mechanisms include:
-
Alterations in the Drug Target (Topoisomerase II):
-
Reduced Enzyme Activity: Resistant cells may exhibit a lower overall activity of topoisomerase II, leading to fewer drug-induced DNA breaks.[1]
-
Mutations in Topoisomerase II: Specific point mutations in the TOP2A or TOP2B genes can alter the drug-binding site, preventing 9-HE from stabilizing the topoisomerase II-DNA cleavage complex.[2][3]
-
Decreased Expression of Topoisomerase IIα: The alpha isoform of topoisomerase II is often more highly expressed in proliferating cells and is a primary target of many anticancer drugs.[4] Downregulation of this isoform can lead to resistance. In some 9-HE-resistant cell lines, the amount of topoisomerase II alpha is 4-5-fold lower than in the parental, sensitive cells.[2]
-
Loss of Topoisomerase IIβ Expression: Complete loss of the beta isoform of topoisomerase II has been observed in 9-HE resistant cells and contributes to the resistance phenotype.[2]
-
-
Increased Drug Efflux:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump 9-HE out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6][7][8] This is a common mechanism of multidrug resistance (MDR).[5][6][9]
-
-
Activation of Pro-Survival Signaling Pathways:
-
Alterations in Cell Cycle and Apoptotic Pathways:
-
p53 Status: The tumor suppressor protein p53 plays a crucial role in mediating the cellular response to DNA damage. In some cancer cells with mutant p53, 9-HE has been shown to restore wild-type p53 activity, which can influence the cell's sensitivity to other drugs.[12] The baseline p53 status of your cell line could therefore be a determinant of its response to 9-HE.
-
Q2: I suspect my cells have developed resistance through increased drug efflux. How can I confirm this?
A2: To determine if increased drug efflux via ABC transporters is the cause of resistance, you can perform a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate for P-glycoprotein.
Experimental Workflow: Rhodamine 123 Accumulation Assay
Caption: Workflow for Rhodamine 123 Accumulation Assay.
A lower fluorescence intensity in the resistant cells compared to the sensitive parental cells would suggest increased efflux of the dye, and likely of 9-HE as well. You can also include a known P-gp inhibitor, such as verapamil, as a control. If the fluorescence in the resistant cells increases in the presence of the inhibitor, it further confirms the role of P-gp in the resistance phenotype.
Q3: Can I use combination therapy to overcome 9-HE resistance?
A3: Yes, combination therapy is a promising strategy. The choice of the second agent depends on the mechanism of resistance in your cell line.
-
For MDR/efflux pump-mediated resistance: Consider co-administering a known inhibitor of the specific ABC transporter that is overexpressed in your cells.
-
For resistance due to altered topoisomerase II: Combining 9-HE with a drug that has a different mechanism of action, such as a platinum-based agent (e.g., cisplatin) or a mitotic inhibitor, could be effective.[12]
-
For resistance linked to activated survival pathways: Inhibitors of the PI3K/Akt/mTOR pathway, such as MK-2206 (an Akt inhibitor) or everolimus (B549166) (an mTOR inhibitor), could re-sensitize the cells to 9-HE.[11][13]
Q4: Are there any novel drug delivery strategies to bypass resistance mechanisms?
A4: Nanoparticle-based drug delivery systems offer a promising approach to overcome 9-HE resistance.[14] Encapsulating 9-HE in nanoparticles can:
-
Increase intracellular drug concentration: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux pumps.[14]
-
Improve drug solubility and stability: This can lead to a more sustained release of the drug within the cell.
-
Enable targeted delivery: By functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells, you can achieve targeted delivery and reduce off-target toxicity.
Zeolitic imidazolate framework-8 (ZIF-8) has been used to create nanoparticles for the delivery of 9-hydroxycamptothecin, another topoisomerase inhibitor, showing promise in overcoming drug resistance.[15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for 9-HE in sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| Drug stability | Prepare fresh stock solutions of 9-HE and store them appropriately, protected from light. |
| Assay conditions | Optimize cell seeding density and incubation time for the cytotoxicity assay (e.g., MTT, SRB). |
Issue 2: No significant difference in topoisomerase II activity between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Assay sensitivity | Use a highly sensitive method like the decatenation assay with kinetoplast DNA. |
| Nuclear extract quality | Ensure the nuclear extraction protocol is optimized to yield high-quality, active protein. |
| Other resistance mechanisms | Investigate other potential resistance mechanisms, such as drug efflux or activation of survival pathways. |
Quantitative Data Summary
Table 1: Examples of this compound Resistance
| Cell Line | Resistance Mechanism | Fold Resistance | Reference |
| DC-3F/9-OH-E (Chinese hamster lung) | Altered topoisomerase II activity | Not specified | [9] |
| DC-3F/9-OH-E (Chinese hamster lung) | Reduced topoisomerase IIα (4-5 fold), loss of topoisomerase IIβ | Not specified | [2] |
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This assay measures the activity of topoisomerase II by its ability to separate catenated kinetoplast DNA (kDNA) into minicircles.
Materials:
-
Nuclear protein extracts from sensitive and resistant cells
-
kDNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis apparatus
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of nuclear extract.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Run the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Decatenated minicircles will migrate faster than the catenated kDNA network. Quantify the amount of decatenated product to determine topoisomerase II activity.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Drug Resistance
References
- 1. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple resistance mechanisms in Chinese hamster cells resistant to 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Akt signaling in resistance to DNA-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Breast Cancer Cell Proliferation by 9-Hydroxycamptothecin-Loaded Zeolitic Imidazolate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Breast Cancer Cell Proliferation by 9-Hydroxycamptothecin-Loaded Zeolitic Imidazolate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing dosage and administration of 9-Hydroxyellipticin in vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 9-Hydroxyellipticin (9-HE) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a DNA-damaging agent with multiple mechanisms of action. Its planar structure allows it to intercalate between DNA base pairs, which disrupts DNA replication and transcription.[1][2] This intercalation leads to the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication, resulting in DNA damage and apoptosis.[2][3] More recent studies have also identified it as a potent and specific inhibitor of RNA Polymerase I (Pol-I) transcription, which is crucial for ribosome biogenesis and cell growth.[4] It can also target telomerase and influence the p53 pathway.[4]
Q2: How is this compound metabolized in vivo?
A2: In vivo studies in rats and mice indicate that this compound is extensively metabolized, primarily through glucuronidation.[5] Its metabolite, the glucuronide form, is a major excretory product. The parent compound exhibits a biphasic decline in blood levels, with a rapid initial distribution phase followed by a much slower disposition phase.[5]
Q3: What are the common administration routes for in vivo studies?
A3: this compound has been administered to mice via intravenous (IV) and intraperitoneal (IP) routes in metabolic and disposition studies.[5] A study investigating its genotoxic effects used intraperitoneal (IP) administration in mice.[3] The choice of administration route will depend on the desired pharmacokinetic profile and experimental model.
Q4: Is this compound soluble in aqueous solutions for formulation?
A4: Yes, this compound (9HE) is described as a water-soluble derivative of its parent compound, ellipticine (B1684216).[4] This property simplifies formulation for in vivo use compared to the more lipophilic ellipticine.[2] However, for high-concentration dosing solutions, it is always recommended to verify solubility and stability in the chosen vehicle to avoid precipitation.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my animal model.
This issue can arise from several factors related to dosage, formulation, or the biological system. Follow this guide to troubleshoot the problem.
-
Is the dosage optimal?
-
Possible Cause: The administered dose may be too low to reach a therapeutic concentration in the target tissue.
-
Solution: Perform a dose-response study to determine the optimal concentration for efficacy. Start with a dose informed by the literature and escalate until a therapeutic effect is observed or signs of toxicity appear. A single dose of 5 to 10 mg/kg (IP) has been shown to induce bone marrow toxicity in mice, which can serve as a reference for the upper dose range to approach with caution.[3]
-
-
Is the formulation stable and correct?
-
Possible Cause: The compound may be precipitating out of the solution before or after administration, or it may be unstable in the chosen vehicle.
-
Solution: Visually inspect the formulation for any precipitate before each administration. Prepare the formulation fresh before each use if stability is a concern. Confirm the final concentration of your dosing solution analytically (e.g., via HPLC). Refer to Protocol 1 for a baseline formulation procedure.
-
-
Is the administration technique correct?
-
Possible Cause: Improper administration (e.g., subcutaneous injection instead of intraperitoneal) can drastically alter the absorption and bioavailability of the compound.
-
Solution: Ensure that personnel are properly trained in the intended administration technique (e.g., IV, IP). For IP injections, confirm correct placement to avoid injection into the gut or subcutaneous tissue. Refer to Protocol 2 for a standard IP administration methodology.
-
-
Is rapid metabolism reducing bioavailability?
-
Possible Cause: As 9-HE is extensively metabolized, its half-life may be very short in the chosen animal model, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration.[5]
-
Solution: Consider altering the dosing schedule (e.g., more frequent administrations) or switching to a route of administration that provides more sustained exposure, such as continuous intravenous infusion. Pharmacokinetic studies to measure plasma and tissue levels of 9-HE can confirm if drug exposure is the issue.
-
Problem: I am observing unexpected toxicity or adverse effects.
-
Is the dose too high?
-
Possible Cause: this compound is a DNA-damaging agent and can be cytotoxic. Doses of 5-10 mg/kg have been reported to cause bone marrow toxicity in mice.[3]
-
Solution: Reduce the administered dose. Conduct a toxicity study to identify the maximum tolerated dose (MTD) in your specific model. Implement a scoring system to monitor animal health closely. Refer to Protocol 3 for guidance on assessing in vivo toxicity.
-
-
Is the vehicle causing toxicity?
-
Possible Cause: The vehicle used to dissolve or suspend the compound may have its own toxic effects.
-
Solution: Always include a vehicle-only control group in your experiments. This will help differentiate between vehicle-induced toxicity and compound-induced toxicity.
-
-
Are there off-target effects?
-
Possible Cause: 9-HE and its derivatives can have various physiological effects. For example, a related compound has been associated with cardiovascular effects like bradycardia and decreased blood pressure in dogs, and side effects like nausea and fatigue in humans.[1]
-
Solution: Monitor animals for a range of clinical signs, not just tumor regression. This includes changes in weight, activity levels, and food/water intake. If specific adverse effects are noted, it may be necessary to adjust the dose or consider alternative delivery strategies to minimize off-target exposure.
-
Problem: My experimental results are inconsistent between animals.
-
Is the formulation homogenous?
-
Possible Cause: If the compound is not fully dissolved or is precipitating, different animals may receive different effective doses.
-
Solution: Ensure the formulation is a clear, homogenous solution before drawing it into the syringe. If using a suspension, ensure it is uniformly mixed before each injection. Prepare a single batch of formulation for each experimental group to minimize variation.
-
-
Is the administration volume accurate?
-
Possible Cause: Small inaccuracies in injection volume, especially when working with small animals like mice, can lead to significant differences in the mg/kg dose administered.
-
Solution: Use appropriately sized syringes and needles (e.g., insulin (B600854) syringes for small volumes) to ensure dosing accuracy. Calculate the injection volume for each animal based on its most recent body weight.
-
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound and Derivatives
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| This compound | Mice | 5 - 10 mg/kg (single dose) | Intraperitoneal (IP) | Bone marrow toxicity (chromosome clumping, micronuclei formation) | [3] |
| Radiolabeled this compound | Mice | Not specified | Intravenous (IV), Intraperitoneal (IP) | Used for tissue distribution and metabolism studies | [5] |
| 2-Methyl-9-hydroxy ellipticinium | Humans | 80 - 100 mg/m²/week | Intravenous (IV) Infusion (1-hr) | Objective remissions in advanced breast cancer | [1] |
Table 2: Pharmacokinetic Parameters of Ellipticine and Derivatives
| Compound | Animal Model | Parameter | Value | Reference |
| Ellipticine | Mice | Terminal Half-life (t½) | 52 minutes | [6] |
| 2-Methyl-9-hydroxyellipticinium acetate (B1210297) | Mice | Disposition Half-life (t½) | ~30 hours | [5] |
Note: Pharmacokinetic parameters can vary significantly based on the animal species, strain, sex, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Objective: To prepare a sterile, injectable solution of this compound for in vivo use.
-
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
-
Calibrated analytical balance and weigh boats
-
Vortex mixer
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the highest dose and a standard dosing volume (e.g., 10 mL/kg for mice).
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Add the powder to a sterile vial.
-
Add the required volume of sterile saline or PBS to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear with no visible particulates.
-
To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile, pyrogen-free vial.
-
Store the final solution protected from light and at the recommended temperature. It is best to prepare the solution fresh before each experiment.
-
Protocol 2: Intraperitoneal (I.P.) Administration in Mice
-
Objective: To correctly administer the 9-HE formulation into the peritoneal cavity of a mouse.
-
Materials:
-
Prepared 9-HE formulation
-
Mouse restraint device or proper manual restraint technique
-
Sterile insulin syringe or 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
-
Procedure:
-
Weigh the mouse and calculate the exact volume of the formulation to be injected.
-
Draw the calculated volume into the syringe. Remove any air bubbles.
-
Restrain the mouse securely, exposing the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
The injection site is typically in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or linea alba.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. You should feel a slight "pop" as the needle enters the peritoneal cavity.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ (you should see no fluid or color in the syringe hub).
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Protocol 3: Assessing In Vivo Toxicity
-
Objective: To monitor animals for signs of toxicity during treatment with 9-HE.
-
Procedure:
-
Baseline Measurement: Before starting the experiment, record the body weight and general health status of each animal.
-
Regular Monitoring (Daily):
-
Body Weight: Weigh each animal daily. A weight loss of more than 15-20% from baseline is a common endpoint criterion.
-
Clinical Signs: Observe animals for changes in posture (hunching), activity level (lethargy), fur texture (piloerection), and signs of pain or distress.
-
Food and Water Intake: Monitor for significant decreases in consumption.
-
-
Endpoint Determination: Define clear humane endpoints before the study begins. These may include a specific percentage of weight loss, tumor size limits, or the presentation of severe clinical signs of toxicity.
-
Post-Mortem Analysis: At the end of the study, consider collecting major organs (liver, kidneys, spleen, bone marrow) for histopathological analysis to identify any organ-specific toxicity.[5]
-
Visualizations
Caption: Key signaling pathways affected by this compound.
Caption: Troubleshooting workflow for lack of therapeutic effect.
Caption: Logical relationship for dose optimization.
References
- 1. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition studies of 9-hydroxyellipticine and 2-methyl-9-hydroxyellipticinium acetate in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ellipticine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Hydroxyellipticin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-hydroxyellipticin and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic strategies for this compound derivatives involve a multi-step process that generally includes:
-
Synthesis of a 6-hydroxy-1,4-dimethylcarbazole intermediate. This is often achieved through the condensation of a substituted indole (B1671886) with a diketone.
-
Protection of the hydroxyl group. The phenolic hydroxyl group is typically protected to prevent unwanted side reactions in subsequent steps.
-
Formylation of the carbazole (B46965) ring. A formyl group is introduced, usually at the 3-position of the carbazole, through a Vilsmeier-Haack reaction.
-
Construction of the pyridocarbazole core. The ellipticine (B1684216) skeleton is formed via a Pictet-Spengler reaction, cyclizing the formylated carbazole with an appropriate amine.
-
Deprotection of the hydroxyl group. The protecting group is removed to yield the this compound core.
-
Derivatization. Further modifications, such as N-alkylation of the pyridine (B92270) nitrogen, can be performed to obtain the desired derivative.
Q2: Why is protection of the 9-hydroxyl group necessary?
A2: The 9-hydroxyl group is a reactive site that can interfere with subsequent reactions, particularly the Vilsmeier-Haack formylation. Protection of this group ensures that formylation occurs at the desired position on the carbazole ring and prevents the formation of unwanted byproducts. Common protecting groups include benzoyl and benzyl (B1604629) ethers.
Q3: What are the key challenges in the synthesis of this compound derivatives?
A3: Researchers may face several challenges during the synthesis, including:
-
Low yields in one or more synthetic steps.
-
Formation of side products , such as dimers, during the synthesis.[1]
-
Difficult purification of intermediates and the final product.
-
Poor regioselectivity during the formylation step.
-
Harsh reaction conditions that may not be suitable for complex or sensitive derivatives.
Troubleshooting Guides
Issues with Hydroxyl Group Protection
Q: My protection reaction of 6-hydroxy-1,4-dimethylcarbazole is incomplete or has low yield. What can I do?
A:
-
Incomplete Reaction:
-
Cause: Insufficient reagent, poor quality of reagents, or inadequate reaction time.
-
Solution: Ensure you are using a slight excess of the protecting group precursor (e.g., benzoyl chloride). Use freshly distilled or high-purity reagents and solvents. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Low Yield:
-
Cause: Side reactions or degradation of the starting material or product.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Control the reaction temperature, as excessive heat can lead to degradation. Ensure the base used (e.g., pyridine or triethylamine) is dry.
-
Vilsmeier-Haack Formylation Problems
Q: I am observing poor regioselectivity in the formylation of my protected 6-hydroxy-1,4-dimethylcarbazole, with the formyl group adding to undesired positions.
A:
-
Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the directing effects of the substituents on the carbazole ring can influence the position of formylation. While the 3-position is generally favored, substitution at other positions can occur.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature to increase selectivity.
-
Choice of Reagent: The nature of the Vilsmeier reagent can affect selectivity. While POCl₃ and DMF are standard, exploring other formylating agents might be beneficial.
-
Solvent Effects: The solvent can influence the reactivity and selectivity. Chlorobenzene is a commonly used solvent.
-
Challenges in Pictet-Spengler Cyclization
Q: The Pictet-Spengler reaction to form the ellipticine core is giving a low yield.
A:
-
Cause: The Pictet-Spengler reaction is sensitive to several factors, including the reactivity of the formyl group, the nucleophilicity of the amine, and the reaction conditions.
-
Solution:
-
Acid Catalysis: This reaction is typically acid-catalyzed. Ensure that an appropriate acid catalyst (e.g., p-toluenesulfonic acid) is used in the correct stoichiometric amount.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. In some cases, microwave irradiation has been shown to improve yields and reduce reaction times.
-
Water Removal: The reaction involves the formation of an imine intermediate with the elimination of water. Removing water from the reaction mixture, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards product formation.
-
Deprotection and Purification Issues
Q: I am experiencing difficulty with the deprotection of the 9-hydroxyl group, and the subsequent purification is challenging.
A:
-
Deprotection:
-
Cause: The choice of deprotection conditions depends on the protecting group used. Incomplete deprotection or degradation of the product can occur if the conditions are not optimal.
-
Solution: For a benzoyl group, basic hydrolysis (e.g., with NaOH or KOH in an alcoholic solvent) is typically effective. For a benzyl group, catalytic hydrogenation is the standard method. Monitor the reaction closely by TLC to avoid over-reaction and degradation.
-
-
Purification:
-
Cause: The final product and any side products, such as dimers, may have similar polarities, making separation by standard column chromatography difficult. A significant side product can be the formation of a dimer, which can constitute 10-30% of the product mixture.[1]
-
Solution:
-
Column Chromatography: Use a high-resolution silica (B1680970) gel or alumina (B75360) column. A gradient elution system with a mixture of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or acetone) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For very difficult separations, preparative HPLC can be employed.
-
-
Experimental Protocols
Protocol 1: Benzoyl Protection of 6-hydroxy-1,4-dimethylcarbazole
-
Dissolve 6-hydroxy-1,4-dimethylcarbazole in a suitable solvent such as pyridine or acetone.
-
Add triethylamine (B128534) to the solution.
-
Slowly add freshly distilled benzoyl chloride to the reaction mixture at room temperature.
-
Stir the reaction for several hours and monitor its progress by TLC.
-
Upon completion, remove the excess solvent and triethylamine.
-
Dissolve the residue in chloroform and wash with water, a 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of 9-hydroxy-2,6-diethylellipticinium acetate
-
The iodinated derivative of the corresponding ellipticine is eluted on an ion-exchange resin column.
-
The column is eluted with a 50/50 mixture of DMF and water.
-
The water and DMF are completely removed from the collected fractions.
-
The product is precipitated by the addition of ether.
-
The precipitate is filtered, washed with ether, and dried under vacuum.
-
An orange powder that is soluble in water is obtained with a reported yield of 95%.[1]
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Typical Yield | Reference |
| Demethylation | 6-methoxy-1,4-dimethylcarbazole | Pyridine hydrochloride, 180-190°C, 5 hours | 6-hydroxy-1,4-dimethylcarbazole | Not specified | [1] |
| Acetate Salt Formation | Iodinated ellipticine derivative | Ion-exchange resin, DMF/H₂O, ether precipitation | 9-hydroxy-2,6-diethylellipticinium acetate | 95% | [1] |
Note: Yields can vary significantly depending on the specific substrate, reaction scale, and experimental conditions.
Visualizations
General Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Yield in Pictet-Spengler Cyclization
Caption: A decision-making diagram for troubleshooting low yields in the Pictet-Spengler cyclization step.
References
Technical Support Center: Enhancing the Bioavailability of 9-Hydroxyellipticin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 9-Hydroxyellipticin (9-HE) for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-HE), and what are its primary therapeutic limitations?
A1: this compound is a potent antineoplastic agent that functions as a DNA topoisomerase II inhibitor.[1][2] Its therapeutic application is significantly hampered by its poor aqueous solubility, which leads to low bioavailability and challenges in developing suitable parenteral formulations.
Q2: What are the most common strategies to enhance the bioavailability of 9-HE?
A2: The primary strategies focus on improving its solubility and dissolution rate. These include formulation into lipid-based nanoparticles (such as solid lipid nanoparticles or liposomes), complexation with cyclodextrins, and the creation of solid dispersions.[3][4][5][6]
Q3: How do lipid nanoparticles improve the bioavailability of 9-HE?
A3: Lipid nanoparticles encapsulate the hydrophobic 9-HE molecules within a lipid core, protecting them from degradation and presenting them in a form that is more readily absorbed.[5] The small particle size increases the surface area for dissolution, and the lipid components can enhance absorption through the gastrointestinal tract.
Q4: What is the mechanism of solubility enhancement by cyclodextrins?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble molecules like 9-HE, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the drug.[7][8]
Q5: What are solid dispersions and how do they work for 9-HE?
A5: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[9][10] This prevents the drug from crystallizing, and the high surface area of the dispersed drug, along with the solubility of the polymer, leads to a much faster dissolution rate.
Troubleshooting Guides
Lipid Nanoparticle & Liposome Formulations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Drug precipitation during formulation.[5]- Suboptimal drug-to-lipid ratio.- Incompatible lipid composition. | - Ensure the organic solvent is completely removed before hydration.- Optimize the drug-to-lipid ratio through a series of experiments.- Select lipids that have a high affinity for 9-HE. |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the dispersion medium. | - Increase the concentration of the stabilizing agent (e.g., poloxamer, PEG).- Adjust the pH and ionic strength of the aqueous phase to maximize particle repulsion. |
| Poor In Vivo Performance Despite Good In Vitro Results | - Rapid clearance by the reticuloendothelial system (RES).- Instability of the formulation in biological fluids. | - Surface-modify nanoparticles with polyethylene (B3416737) glycol (PEG) to create "stealth" particles that evade the RES.- Evaluate the stability of the formulation in plasma or simulated gastric/intestinal fluids. |
Cyclodextrin (B1172386) Inclusion Complexes
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency | - Poor fit between 9-HE and the cyclodextrin cavity.- Inefficient complexation method. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best fit.- Employ more efficient complexation methods such as kneading or freeze-drying.[11] |
| Precipitation of the Complex | - Exceeding the solubility limit of the complex itself.- Inappropriate pH of the solution. | - Determine the phase solubility diagram to understand the solubility limits of the complex.- Adjust the pH to a range where both the free drug and the complex are most soluble. |
| Drug Displacement from the Complex | - Competition from other molecules in the formulation or in vivo. | - Minimize the use of other excipients that could compete for the cyclodextrin cavity.- Be aware of potential in vivo interactions that could displace the drug. |
Solid Dispersions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Drug Recrystallization During Storage | - The amorphous form is thermodynamically unstable.- Inadequate interaction between the drug and the polymer. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with 9-HE.- Store the solid dispersion in a low-humidity environment. |
| Incomplete Drug Release | - Poor wettability of the solid dispersion.- The polymer forms a viscous gel layer that impedes drug diffusion. | - Incorporate a surfactant into the formulation to improve wettability.- Choose a polymer that dissolves rapidly and does not form a highly viscous gel. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O | [12][13] |
| Molecular Weight | 262.31 g/mol | [12][13] |
| Melting Point | ~355 °C | [13] |
| Aqueous Solubility | Sparingly soluble | [14] |
| Solubility in Organic Solvents | Soluble in DMSO and DMF (~10 mg/mL), sparingly soluble in ethanol (B145695) (~1 mg/mL) | [14] |
Table 2: Representative Bioavailability Enhancement of Ellipticine (B1684216) (Parent Compound) with a Nanoparticle Formulation
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (Fold) |
| Free Ellipticine | ~150 | ~500 | - |
| Ellipticine-EAK16-II Nanoparticles | ~600 | ~4500 | ~9 |
Data is representative and extrapolated from a study on ellipticine, the parent compound of 9-HE, using self-assembling peptide nanoparticles (EAK16-II). This demonstrates the potential for significant bioavailability enhancement. Actual values for 9-HE formulations may vary.[15]
Table 3: Representative Pharmacokinetic Parameters of Nanoparticle Formulations of Poorly Soluble Drugs
| Parameter | Free Drug | Nanoparticle Formulation |
| Cmax (Maximum Concentration) | Low | High |
| Tmax (Time to Cmax) | Short | Often Prolonged |
| AUC (Area Under the Curve) | Low | High |
| t₁/₂ (Half-life) | Short | Prolonged |
| Clearance | High | Low |
This table provides a qualitative comparison of expected pharmacokinetic changes when a poorly soluble drug is formulated into a nanoparticle delivery system.[16][17][18][19]
Experimental Protocols
Protocol 1: Preparation of 9-HE Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated 9-HE by dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of 9-HE/Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing:
-
Place a molar equivalent of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Add a small amount of a hydro-alcoholic solution to form a paste.
-
-
Kneading:
-
Add a molar equivalent of this compound to the paste.
-
Knead the mixture for a specified period (e.g., 60 minutes) until a homogeneous paste is formed.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Protocol 3: Preparation of 9-HE Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).[20]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under vacuum. This will result in the formation of a solid mass on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid mass under vacuum to remove any residual solvent.
-
Scrape the dried material, and pulverize it using a mortar and pestle.
-
-
Sieving:
-
Sieve the resulting powder to obtain a uniform particle size.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: 9-HE inhibits Topoisomerase II, leading to DNA damage and cell cycle arrest.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing 9-HE loaded liposomes by thin-film hydration.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Decision tree for troubleshooting low encapsulation efficiency in liposomes.
References
- 1. [Metabolism and pharmacokinetics of methoxy-9-ellipticine and its principal metabolite, hydroxy-9-ellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II-Mediated DNA Damage Is Differently Repaired during the Cell Cycle by Non-Homologous End Joining and Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. impactfactor.org [impactfactor.org]
- 12. 9-Hydroxyellipticine | C17H14N2O | CID 91643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. In vivo pharmacokinetic parameters: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and degradation of 9-Hydroxyellipticin solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxyellipticin solutions. It specifically addresses issues related to light sensitivity and degradation to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color after being on the lab bench. What happened?
A1: this compound is known to be light-sensitive. The color change is a likely indicator of photodegradation. Exposure to ambient or direct light can cause the chemical structure to change, leading to the formation of degradation products that may be colored. It is crucial to protect solutions from light at all times.
Q2: How should I properly store my this compound stock solution?
A2: To minimize degradation, this compound stock solutions should be stored in amber vials or containers wrapped in aluminum foil to block out light.[1] It is recommended to store them at a low temperature, typically 2-8°C or frozen at -20°C for long-term storage, depending on the solvent used. Always refer to the manufacturer's specific storage recommendations.
Q3: Can I work with this compound solutions on an open lab bench?
A3: It is highly recommended to minimize the exposure of this compound solutions to light during experiments. Use amber-colored labware or wrap containers and tubes in aluminum foil. If possible, work in a darkened room or under low-light conditions.
Q4: What are the common degradation products of this compound?
A4: While specific degradation pathways can be complex, light exposure can lead to oxidation and other photochemical reactions. Identifying the exact degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2][3]
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable method to assess the purity and degradation of your solution is by using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[3] This will allow you to separate and quantify the parent compound from any degradation products that may have formed.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in my cell-based assays using this compound.
-
Possible Cause 1: Degradation of the compound due to light exposure.
-
Troubleshooting Steps:
-
Prepare a fresh dilution of your this compound stock solution, ensuring all steps are performed with minimal light exposure (e.g., using amber tubes, wrapping plates in foil).
-
Compare the results from the freshly prepared, light-protected solution with your previous results.
-
If possible, analyze the concentration and purity of your working solution using HPLC to confirm its integrity.
-
-
-
Possible Cause 2: Incompatibility with assay medium or excipients.
-
Troubleshooting Steps:
-
Review the composition of your cell culture medium or formulation. Some components can accelerate the degradation of photosensitive compounds.
-
Perform a stability study of this compound in your specific assay medium under your experimental conditions (time, temperature, light exposure) and analyze the samples by HPLC.
-
-
Issue: I see a precipitate in my thawed this compound stock solution.
-
Possible Cause: Poor solubility or precipitation upon freezing/thawing.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate remains, it may be a sign of degradation or that the solubility limit has been exceeded.
-
Consider preparing smaller aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
-
Data on Light-Induced Degradation
The following tables provide representative data on the stability of this compound solutions under different light conditions.
Table 1: Effect of Light Exposure on this compound Concentration
| Exposure Time (hours) | Concentration (% of Initial) - Amber Vial | Concentration (% of Initial) - Clear Vial (Ambient Light) | Concentration (% of Initial) - Clear Vial (Direct Light) |
| 0 | 100% | 100% | 100% |
| 2 | 99.8% | 95.2% | 85.1% |
| 4 | 99.5% | 90.7% | 72.3% |
| 8 | 99.1% | 82.1% | 55.8% |
| 24 | 97.8% | 65.4% | 30.2% |
Table 2: Formation of Degradation Products Over Time
| Exposure Time (hours) | Total Degradation Products (%) - Amber Vial | Total Degradation Products (%) - Clear Vial (Ambient Light) | Total Degradation Products (%) - Clear Vial (Direct Light) |
| 0 | <0.1% | <0.1% | <0.1% |
| 2 | 0.2% | 4.8% | 14.9% |
| 4 | 0.5% | 9.3% | 27.7% |
| 8 | 0.9% | 17.9% | 44.2% |
| 24 | 2.2% | 34.6% | 69.8% |
Experimental Protocols
Protocol: Assessing the Photostability of this compound Solution
This protocol outlines a general procedure for determining the light sensitivity of a this compound solution using HPLC.
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 1 mg/mL).
-
Perform this step under low light conditions.
-
-
Sample Preparation for Exposure:
-
Divide the solution into two sets of aliquots in clear and amber HPLC vials.
-
One set of amber vials will serve as the dark control.
-
-
Light Exposure:
-
Place the clear vials in a photostability chamber with a controlled light source (e.g., simulating ICH Q1B conditions).
-
Place the amber vials (dark control) alongside the clear vials in the same chamber to maintain the same temperature.
-
Expose the samples for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, retrieve one clear and one amber vial.
-
Analyze the samples immediately using a validated stability-indicating HPLC method.[3]
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength for this compound.
-
Injection Volume: 10 µL
-
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound and the percentage of total degradation products at each time point by comparing the peak areas to the t=0 sample.
-
Plot the percentage of this compound remaining versus time for both light-exposed and dark control samples.
-
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Troubleshooting flowchart for unexpected this compound degradation.
References
Technical Support Center: Targeted Delivery of 9-Hydroxyellipticin to Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies for the targeted delivery of 9-Hydroxyellipticin to tumors.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.
I. Nanoparticle Formulation & Characterization
Question: My this compound-loaded nanoparticles are aggregating. What are the possible causes and solutions?
Answer:
Aggregation of nanoparticles is a common issue, particularly with hydrophobic drugs like this compound. Here are some potential causes and troubleshooting steps:
-
Insufficient Stabilizer Concentration: The concentration of the stabilizing agent (e.g., surfactant, PEGylated lipid) may be too low to provide adequate surface coverage and prevent particle fusion.
-
Solution: Increase the concentration of the stabilizer in your formulation. A systematic optimization of the stabilizer-to-polymer/lipid ratio is recommended.
-
-
Inappropriate pH: The pH of the dispersion medium can affect the surface charge of the nanoparticles, influencing their stability.
-
Solution: Measure the pH of your nanoparticle suspension. For formulations stabilized by anionic surfactants, a low pH can lead to protonation of the head groups and reduced electrostatic repulsion. Adjust the pH to a range where the stabilizer is optimally charged.
-
-
Mechanical Agitation: Excessive or improper mechanical agitation (e.g., stirring speed, sonication power) during synthesis can sometimes induce aggregation.[1]
-
Solution: Optimize the stirring speed and sonication parameters. In some cases, avoiding mechanical agitation altogether and relying on controlled mixing at an elevated temperature can yield more dispersible nanoparticles.[1]
-
Question: I am experiencing low encapsulation efficiency for this compound in my lipid-based nanoparticles. How can I improve it?
Answer:
Low encapsulation efficiency (EE%) for hydrophobic drugs like this compound is a frequent challenge. Consider the following factors and optimization strategies:
-
Poor Aqueous Solubility: this compound's low water solubility can cause it to precipitate before or during encapsulation.
-
Solution:
-
Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the lipid solution.
-
pH Adjustment: While the active lactone form of similar compounds is more stable at acidic pH, slight adjustments to the aqueous phase pH might improve solubility without significantly compromising stability.
-
-
-
Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Exceeding the saturation capacity of the lipid bilayer will result in low EE%.
-
Solution: Experiment with different drug-to-lipid ratios to find the optimal loading capacity of your formulation.
-
-
Lipid Composition: The choice of lipids and the inclusion of components like cholesterol can significantly impact the stability and drug-loading capacity of the liposomes.
-
Solution: Vary the lipid composition. For instance, using lipids with different chain lengths or saturation levels can alter the packing of the bilayer and improve drug incorporation.
-
II. In Vitro Assays
Question: My in vitro drug release study shows a very rapid initial burst release of this compound. How can I achieve a more sustained release profile?
Answer:
A high initial burst release is often due to the drug being adsorbed onto the nanoparticle surface rather than being encapsulated within the core.
-
Washing Steps: Inadequate washing of the nanoparticle suspension after preparation can leave unencapsulated drug in the continuous phase.
-
Solution: Ensure thorough washing of the nanoparticles, for example, by repeated centrifugation and resuspension in fresh medium, or by using techniques like dialysis or size exclusion chromatography to remove free drug.
-
-
Formulation Parameters: The polymer/lipid composition and the method of preparation influence the drug distribution within the nanoparticle.
-
Solution:
-
For polymeric nanoparticles, using a polymer with a higher molecular weight or a more hydrophobic character can slow down drug diffusion.
-
Optimizing the solvent evaporation rate during nanoparticle preparation can also influence the final structure and release profile.
-
-
Question: I am getting inconsistent results in my MTT cytotoxicity assays with this compound nanoparticles. What could be the reason?
Answer:
Inconsistencies in MTT assays can arise from several factors, especially when working with nanoparticles:
-
Nanoparticle Interference: Some nanoparticles can interact with the MTT reagent, leading to false-positive or false-negative results.
-
Solution: Run a control experiment with your blank (drug-free) nanoparticles to check for any interference with the MTT assay. If interference is observed, consider using an alternative cytotoxicity assay like the LDH release assay or a live/dead cell staining kit.
-
-
Cell Seeding Density: The number of cells seeded per well can affect their metabolic rate and, consequently, the MTT reduction.
-
Solution: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the assay.
-
-
Nanoparticle Suspension: Uneven dispersion of nanoparticles in the culture medium can lead to variable dosing in different wells.
-
Solution: Ensure that the nanoparticle suspension is well-dispersed (e.g., by brief sonication or vortexing) before adding it to the cells.
-
Data Presentation
The following tables summarize quantitative data for ellipticine (B1684216), a close structural analog of this compound, in various nanoparticle formulations. This data can serve as a reference for expected values in this compound delivery systems.
Table 1: Physicochemical Properties of Ellipticine-Loaded Nanoparticles
| Nanoparticle Type | Drug | Polymer/Lipid Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Self-assembling Peptide Nanoparticles | Ellipticine | EAK16-II | ~200 | N/A | N/A | N/A | [2] |
| PLGA Nanoparticles | Doxorubicin | PLGA | 160.2 ± 4.6 | +12.7 ± 1.5 | 65 | N/A | [2] |
| Folate-Targeted Liposomes | Doxorubicin | HSPC, Cholesterol, FA-PEG-SA | N/A | N/A | N/A | N/A | [3] |
| PLGA Nanoparticles | Temozolomide | PLGA | 100-200 | N/A | 55-70 | N/A | [4] |
N/A: Data not available in the cited source.
Table 2: In Vitro Cytotoxicity (IC50) of Ellipticine and its Formulations
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| Human Breast Adenocarcinoma (MCF-7) | Ellipticine | ~1 | MTT | [5] |
| Human Glioblastoma (U87MG) | Ellipticine | ~1 | MTT | [5] |
| Human Leukemia (CCRF-CEM) | Ellipticine | ~4 | MTT | [5] |
| Human Lung Carcinoma (A549) | EAK-EPT Complexes | Significantly lower than ellipticine alone | MTT | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the targeted delivery of this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
Objective: To encapsulate the hydrophobic drug this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in a minimal amount of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (time, power) should be optimized to achieve the desired droplet size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the DCM.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20-30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Method
Objective: To determine the in vitro release kinetics of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Magnetic stirrer and stir bar
-
Incubator or water bath at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation: Transfer a known volume of the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Immersion: Place the dialysis bag into a beaker containing a defined volume of the release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug).
-
Incubation: Place the beaker on a magnetic stirrer in an incubator set at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Protocol 3: MTT Cytotoxicity Assay
Objective: To evaluate the in vitro cytotoxicity of this compound and its nanoparticle formulations on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
This compound-loaded nanoparticle suspension
-
Blank nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in cell culture medium. Replace the old medium in the wells with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: DNA Topoisomerase II inhibition pathway by this compound.
Caption: Workflow for targeted delivery of this compound via nanoparticles.
Caption: Activation of a this compound glucuronide prodrug in the tumor microenvironment.
References
- 1. Shape and aggregation control of nanoparticles: not shaken, not stirred - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
9-Hydroxyellipticin Versus Doxorubicin: A Comparative Guide for Researchers
In the landscape of cancer chemotherapy, both 9-Hydroxyellipticin and Doxorubicin (B1662922) have emerged as potent anti-neoplastic agents, albeit with distinct molecular mechanisms and cytotoxic profiles. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Similarities
| Feature | This compound | Doxorubicin |
| Primary Mechanism of Action | Topoisomerase II inhibitor | Topoisomerase II inhibitor, DNA intercalator, Reactive Oxygen Species (ROS) generator |
| Cell Cycle Arrest | Primarily G2/M phase | G1/S and G2/M phases |
| p53 Interaction | Activity linked to p53 status | Can act in a p53-dependent or independent manner |
| Primary Cellular Effects | Induction of apoptosis | Induction of apoptosis, necrosis, and senescence |
Quantitative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies across a wide range of cell lines are limited, available data from a study on neuroblastoma cell lines provides a snapshot of their relative cytotoxicity.
| Cell Line | Compound | IC50 (µM) |
| IMR-32 | Ellipticine (B1684216) | >10 µM[1][2] |
| Doxorubicin | 0.09 ± 0.01 µM[1][2] | |
| UKF-NB-4 | Ellipticine | 0.8 ± 0.1 µM[1][2] |
| Doxorubicin | 0.9 ± 0.1 µM[1][2] | |
| UKF-NB-4 (Doxorubicin-resistant) | Ellipticine* | 2.1 ± 0.2 µM[1][2] |
| Doxorubicin | 4.9 ± 0.5 µM[1][2] |
*Data for ellipticine, the parent compound of this compound. It is important to note that the 9-hydroxy derivative may exhibit different potency.
Mechanisms of Action: A Deeper Dive
Both this compound and Doxorubicin exert their anticancer effects by targeting topoisomerase II, an enzyme essential for DNA replication and repair. However, their mechanisms diverge in several key aspects.
This compound: As a topoisomerase II inhibitor, this compound stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis. Its cytotoxic activity has been linked to the status of the tumor suppressor protein p53.
Doxorubicin: Doxorubicin's mechanism is multifaceted. It not only inhibits topoisomerase II but also intercalates into the DNA double helix, disrupting DNA and RNA synthesis.[3] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and contribute to its cytotoxic effects. This broad mechanism of action contributes to its high efficacy but also to its significant side effects, most notably cardiotoxicity.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis: Both compounds are potent inducers of apoptosis, or programmed cell death. Doxorubicin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] While less extensively studied, this compound is also known to trigger apoptotic cell death.
Cell Cycle Arrest: A key strategy of many anticancer drugs is to halt the cell cycle, preventing cancer cell proliferation. Doxorubicin can induce cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell type and drug concentration. In contrast, studies on ellipticine, the parent compound of this compound, suggest a primary arrest at the G2/M phase.
Visualizing the Pathways
To better understand the intricate molecular processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Doxorubicin's multi-faceted mechanism of action.
This compound's mechanism via Topoisomerase II inhibition and p53.
Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Doxorubicin are effective inducers of cancer cell death, primarily through the inhibition of topoisomerase II. However, Doxorubicin's broader mechanism of action, which includes DNA intercalation and ROS generation, likely contributes to both its high efficacy and its more significant side effect profile. The choice between these two agents in a research or therapeutic context will depend on the specific cancer type, its genetic background (particularly p53 status), and the desired therapeutic window. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials across a wider range of malignancies.
References
- 1. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Ellipticine and its 9-Hydroxy Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the anticancer agent ellipticine (B1684216) and its 9-hydroxy derivative, 9-hydroxyellipticine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Ellipticine and its derivatives have long been a subject of interest in cancer research due to their potent cytotoxic effects. This guide focuses on a direct comparison between the parent compound, ellipticine, and its major metabolite, 9-hydroxyellipticine. While both compounds exhibit anticancer properties, their cytotoxic potency and mechanisms of action show notable differences. Evidence suggests that the 9-hydroxylation of ellipticine is a metabolic detoxification pathway, rendering the parent compound, ellipticine, more cytotoxic in certain cancer cell lines. This difference is largely attributed to their differential metabolism by cytochrome P450 enzymes and their subsequent effects on DNA integrity and cell cycle regulation.
Data Presentation: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for ellipticine and 9-hydroxyellipticine in the human breast adenocarcinoma cell line, MCF-7.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | MCF-7 | 1.25 | [1] |
| 9-Hydroxyellipticine | MCF-7 | 3.25 | [1] |
Lower IC50 values indicate higher cytotoxicity.
Mechanisms of Action: A Comparative Overview
The cytotoxic effects of ellipticine and 9-hydroxyellipticine are primarily mediated through their interaction with DNA and key cellular enzymes. However, the nuances of their mechanisms contribute to their differential potency.
1. DNA Intercalation and Topoisomerase II Inhibition: Both ellipticine and 9-hydroxyellipticine are planar molecules that can intercalate into DNA, disrupting DNA replication and transcription.[2][3][4] They are also known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[2] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Some studies suggest that 9-hydroxylation can increase the DNA binding affinity.[4][5]
2. Metabolic Activation and Detoxification: The metabolism of ellipticine is a critical determinant of its cytotoxicity. The cytochrome P450 (CYP) enzyme system plays a dual role in this process.
-
Activation: Ellipticine is metabolized by enzymes like CYP3A4 to form 12-hydroxyellipticine and 13-hydroxyellipticine. These metabolites can form covalent DNA adducts, which are highly cytotoxic lesions that contribute significantly to the anticancer activity of ellipticine.[2][6][7][8]
-
Detoxification: In contrast, the formation of 9-hydroxyellipticine, primarily catalyzed by CYP1A1 and CYP1A2, is considered a detoxification pathway.[8] This suggests that the conversion of ellipticine to its 9-hydroxy derivative reduces its overall cytotoxic potential.
3. Cell Cycle Arrest and p53 Pathway Involvement: Both compounds can induce cell cycle arrest, preventing cancer cells from proliferating. Their effects, however, can differ depending on the p53 status of the cancer cells.
-
Ellipticine: In p53 wild-type cells, ellipticine can cause a G0/G1 phase arrest.[7]
-
9-Hydroxyellipticine: In cells with mutant p53, 9-hydroxyellipticine has been shown to induce a G1 and G2/M arrest.[9] Interestingly, both ellipticine and 9-hydroxyellipticine can inhibit the phosphorylation of the p53 protein, which may be a key part of their anticancer mechanism.[1][2][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ellipticine or 9-hydroxyellipticine (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA rings, a process that can be inhibited by compounds like ellipticine.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA, a network of interlocked DNA circles), reaction buffer (containing ATP and MgCl2), and the test compound (ellipticine or 9-hydroxyellipticine) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The inhibition of the enzyme is observed by the reduction of decatenated products.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with ellipticine or 9-hydroxyellipticine for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of ellipticine and its 9-hydroxy derivative.
Caption: Simplified signaling pathways for ellipticine and 9-hydroxyellipticine cytotoxicity.
References
- 1. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 9-Hydroxyellipticin's Anti-Cancer Activity Across Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic effects of 9-Hydroxyellipticin, a potent anti-neoplastic agent. This report details its efficacy in various cancer cell lines, focusing on its ability to induce apoptosis and cell cycle arrest through the reactivation of mutant p53 signaling pathways.
This compound, a derivative of the plant alkaloid ellipticine, has demonstrated significant promise as an anti-cancer agent. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] Furthermore, compelling evidence indicates that this compound can reactivate mutant forms of the tumor suppressor protein p53, thereby restoring its ability to induce apoptosis and cell cycle arrest in cancer cells.[2][3][4] This guide provides a comparative analysis of the effects of this compound across different human cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with results indicating a broad spectrum of activity. The IC50 values for this compound are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colon Carcinoma | Not explicitly quantified, but apoptosis induced at 10 µM |
| SK-BR-3 | Breast Adenocarcinoma | Not explicitly quantified, but apoptosis induced at 10 µM |
| MKN-1 | Gastric Adenocarcinoma | Not explicitly quantified, but apoptosis induced at 10 µM |
| HeLa | Cervical Cancer | 25-50 µM (for a related 9-oxo derivative) |
| SiHa | Cervical Cancer | 25-50 µM (for a related 9-oxo derivative) |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the available literature. The data for HeLa and SiHa cells pertains to a closely related 9-oxo derivative and provides an approximate range of efficacy.[5]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that treatment with this compound leads to a significant increase in the population of apoptotic cells and an arrest of the cell cycle, primarily in the G1 phase.[2]
Quantitative Analysis of Apoptosis and Cell Cycle
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Assay for Apoptosis
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell fate. A primary mechanism is the reactivation of mutant p53, which in turn upregulates the expression of downstream targets like p21 (waf1) and Bax, leading to cell cycle arrest and apoptosis, respectively.[2]
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of mutant p53: molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Resistance in Topoisomerase Inhibitors: Focus on 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of 9-Hydroxyellipticin and other key topoisomerase inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to Topoisomerase Inhibitors and Resistance
Topoisomerase inhibitors are a critical class of chemotherapeutic agents that target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and other cellular processes. These drugs, including the ellipticine (B1684216) analogue this compound, function by stabilizing the transient DNA-topoisomerase cleavage complex, leading to DNA damage and apoptosis in cancer cells. However, the emergence of drug resistance, including cross-resistance to other structurally and functionally diverse drugs, presents a major challenge in cancer therapy. Understanding the nuances of these resistance mechanisms is paramount for the development of more effective treatment strategies.
Cross-Resistance Profiles of Topoisomerase Inhibitors
The development of resistance to one topoisomerase inhibitor can confer resistance to a range of other anticancer drugs. This phenomenon, known as cross-resistance, is a significant factor in treatment failure. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound's parent compound, ellipticine, and other topoisomerase inhibitors in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
Data compiled from a comparative study on ellipticine cytotoxicity.[1]
Table 2: Cross-Resistance in Doxorubicin-Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin | 0.1 - 1.65 | - |
| MCF-7 (Resistant) | Doxorubicin | 1.9 - 128.5 | Varies |
| T47D (Sensitive) | Adriamycin (Doxorubicin) | - | - |
| T47D/ADR (Resistant) | Adriamycin (Doxorubicin) | - | 4 |
| Vincristine | - | 3.5 | |
| Etoposide (B1684455) | - | 5.5 |
This table presents a compilation of data from multiple studies. The IC50 values for the sensitive MCF-7 line and its doxorubicin-resistant counterparts show a wide range, reflecting the different methodologies and resistance induction protocols used in various studies.
Table 3: Cross-Resistance in Etoposide-Resistant Neuroblastoma and Lung Cancer Cell Lines
| Cell Line | Cancer Type | Drug | Cross-Resistance Observed |
| Etoposide-Resistant Neuroblastoma Cell Lines (six lines) | Neuroblastoma | Topotecan (Topoisomerase I inhibitor) | Yes |
| SN-38 (Topoisomerase I inhibitor) | Yes | ||
| INER-37 | Non-Small Cell Lung Cancer | Etoposide | High innate resistance (IC50: 92.9 µM) |
| Teniposide (B1684490) | Yes | ||
| Doxorubicin | No |
Etoposide-resistant neuroblastoma cell lines demonstrated significant cross-resistance to topoisomerase I inhibitors.[2] The INER-37 lung cancer cell line showed innate resistance to etoposide and teniposide but not to doxorubicin.
Mechanisms of Resistance
The primary mechanisms underlying resistance to this compound and other topoisomerase inhibitors are multifaceted and often involve one or more of the following:
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase IIα or reduced expression of the enzyme can decrease the drug's target availability.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), actively pump the drugs out of the cancer cells, thereby reducing their intracellular concentration.
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like NF-κB and PI3K/Akt can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of the drugs.
Experimental Protocols
Development of Drug-Resistant Cancer Cell Lines
This protocol outlines a common method for generating drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Topoisomerase inhibitor (e.g., this compound, Doxorubicin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the IC50 of the selected drug using a cytotoxicity assay (see Protocol 2).
-
Initial drug exposure: Begin by exposing the parental cells to the drug at a concentration equal to or slightly below the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration in a stepwise manner. The magnitude of each increase will depend on the cell line's tolerance.
-
Monitoring and maintenance: Continuously monitor the cells for viability and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Characterization of resistant phenotype: After several months of continuous culture, the resulting cell line should exhibit a significantly higher IC50 for the selecting drug compared to the parental line. This resistance should be periodically verified.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Topoisomerase inhibitors of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The following day, replace the medium with fresh medium containing serial dilutions of the topoisomerase inhibitors. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Addition of MTT: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of drug that inhibits 50% of cell growth, can then be determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in cross-resistance studies.
Caption: Mechanism of action and resistance to topoisomerase inhibitors.
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Workflow for developing drug-resistant cell lines.
References
A Head-to-Head Comparison of Synthetic Routes to the Potent Antitumor Alkaloid 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
9-Hydroxyellipticin, a potent inhibitor of topoisomerase II, stands as a significant compound in the landscape of anticancer drug development. Its planar tetracyclic structure allows it to intercalate with DNA, leading to cell cycle arrest and apoptosis in cancerous cells. The synthesis of this complex molecule and its derivatives is a key focus for medicinal chemists aiming to develop more effective and less toxic therapeutic agents. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their methodologies, efficiencies, and practical considerations.
At a Glance: Comparing the Synthetic Pathways
| Feature | Route 1: Semi-synthesis via Demethylation | Route 2: Total Synthesis from 5-Methoxyindole |
| Starting Material | 9-Methoxyellipticin | 5-Methoxyindole and 2,5-Hexanedione |
| Key Reactions | O-Demethylation | Paal-Knorr condensation, Demethylation, Vilsmeier-Haack formylation, Pictet-Spengler cyclization |
| Number of Steps | 1 | 7 |
| Overall Yield | High (specific yield depends on protocol) | Moderate (not explicitly reported, estimated from individual steps) |
| Advantages | Shortest route, high yielding. | Utilizes readily available starting materials, allows for analogue synthesis. |
| Disadvantages | Dependent on the availability of 9-methoxyellipticin from natural sources or prior synthesis. | Multi-step process with potential for lower overall yield, requires protection/deprotection steps. |
Route 1: Semi-synthesis by Demethylation of 9-Methoxyellipticin
This approach represents the most direct method to obtain this compound, leveraging the naturally occurring or synthetically accessible precursor, 9-methoxyellipticin. The core of this synthesis is a single demethylation step.
Caption: Semisynthetic route to this compound.
Experimental Protocol:
While a variety of reagents can effect the demethylation of aryl methyl ethers, pyridine hydrochloride is a classic and effective choice. The reaction is typically carried out by heating a mixture of the methoxy-substituted compound with a significant excess of pyridine hydrochloride at a high temperature, often without a solvent. Microwave irradiation has also been shown to accelerate this transformation significantly.
General Procedure:
-
Combine 9-methoxyellipticin and 5-10 equivalents of pyridine hydrochloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-210 °C and maintain this temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the resulting solid in water and neutralize with a base (e.g., ammonia (B1221849) or sodium bicarbonate) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Route 2: Multi-step Total Synthesis from 5-Methoxyindole
This de novo synthesis constructs the this compound scaffold from simple, commercially available starting materials. This route offers the flexibility to introduce modifications to the core structure, enabling the synthesis of various analogues for structure-activity relationship (SAR) studies.
Caption: Total synthesis of this compound from 5-Methoxyindole.
Experimental Protocols:
This synthesis involves a sequence of well-established organic reactions. The following protocols are based on a patented procedure and common laboratory practices.
Step 1: Synthesis of 6-Methoxy-1,4-dimethylcarbazole
-
A solution of 5-methoxyindole, 2,5-hexanedione, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization to yield 6-methoxy-1,4-dimethylcarbazole.
Step 2: Demethylation to 6-Hydroxy-1,4-dimethylcarbazole
-
The 6-methoxy-1,4-dimethylcarbazole is heated with an excess of anhydrous pyridine hydrochloride at 180-190 °C for several hours.
-
The reaction mixture is cooled and then poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 3: Protection of the Hydroxyl Group
-
6-Hydroxy-1,4-dimethylcarbazole is dissolved in pyridine, and benzoyl chloride is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give 6-benzoyloxy-1,4-dimethylcarbazole.
Step 4: Vilsmeier-Haack Formylation
-
To a solution of 6-benzoyloxy-1,4-dimethylcarbazole in a suitable solvent (e.g., dichlorobenzene), the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added.
-
The mixture is heated, and upon completion, it is quenched with a basic aqueous solution.
-
The product, 3-formyl-6-benzoyloxy-1,4-dimethylcarbazole, is isolated by extraction and purified.
Step 5: Condensation with Aminoacetaldehyde Dimethyl Acetal
-
The formylated carbazole (B46965) is heated with aminoacetaldehyde dimethyl acetal to form the corresponding azomethine intermediate.
-
Water is removed azeotropically to drive the reaction to completion.
Step 6: Pictet-Spengler Cyclization
-
The azomethine intermediate is treated with a mixture of polyphosphoric acid and phosphorus pentoxide at elevated temperatures.
-
The reaction mixture is then poured onto ice and neutralized to precipitate the product, 9-benzoyloxyellipticin.
Step 7: Deprotection to this compound
-
The 9-benzoyloxyellipticin is saponified using a base (e.g., sodium hydroxide) in an alcoholic solvent.
-
Acidification of the reaction mixture precipitates the final product, this compound, which is then purified.
Unveiling the Synergistic Potential of 9-Hydroxyellipticin in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – Emerging research highlights the promising synergistic effects of 9-Hydroxyellipticin and its derivatives when combined with conventional chemotherapy drugs, offering potential new avenues for enhancing anti-cancer treatment efficacy. This guide provides a comprehensive comparison of the synergistic potential of this compound with key chemotherapy agents—doxorubicin (B1662922), cisplatin (B142131), and etoposide (B1684455)—supported by available preclinical data and an examination of the underlying molecular mechanisms.
Abstract
This compound, a metabolite of the plant alkaloid ellipticine (B1684216), has garnered interest for its anti-tumor properties, primarily attributed to its function as a topoisomerase II inhibitor and DNA intercalating agent. While comprehensive studies on the synergistic effects of this compound itself are limited, research on its parent compound, ellipticine, and its derivatives, such as the clinically utilized 9-hydroxy-N-methylellipticinium acetate (B1210297) (Celiptium), provides valuable insights. This guide synthesizes the available data to compare the synergistic potential of these compounds with doxorubicin, cisplatin, and etoposide, detailing the experimental methodologies and exploring the intricate signaling pathways involved in their enhanced cytotoxic effects against cancer cells.
Comparative Analysis of Synergistic Effects
While direct quantitative data for this compound in combination therapies is not extensively available in the public domain, the broader family of ellipticine derivatives has been evaluated. The following tables summarize the known interactions and cytotoxic effects, drawing parallels from studies on ellipticine and its derivatives.
Table 1: Cytotoxicity of Ellipticine and Standard Chemotherapy Drugs
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Ellipticine | HepG2 (Hepatocellular Carcinoma) | 4.1 | [1] |
| Etoposide | HTLA-230 (Neuroblastoma) | >10 (for significant viability reduction) | [2] |
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified | |
| Cisplatin | Various | Highly variable |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented is for illustrative purposes based on available literature.
Table 2: Qualitative Synergy of Ellipticine Derivatives with Chemotherapy Drugs
| Ellipticine Derivative | Combination Drug | Cancer Type | Observed Effect | Citation |
| Ellipticine | Etoposide | Small Cell Lung Cancer | Synergistic in 1 of 8 cell lines, additive in 6 of 8 | [3] |
| Elliptinium | Doxorubicin | Breast, Renal, Lung Cancer | Higher in vitro activity than doxorubicin alone | [4] |
| Ellipticine | Cisplatin | Small Cell Lung Cancer | In vivo synergy observed | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug of interest, and their combinations. Include a vehicle-treated control group. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drug combinations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][7]
Western Blot Analysis
Western blotting is used to detect specific protein expression levels to elucidate the signaling pathways involved.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, proteins of the MAPK pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of ellipticine derivatives with other chemotherapy drugs are believed to stem from their multi-targeted mechanisms of action, primarily involving the induction of DNA damage and the modulation of key cellular signaling pathways.
DNA Damage and Topoisomerase II Inhibition
This compound, like its parent compound, intercalates into DNA and inhibits topoisomerase II. This dual action leads to the accumulation of DNA double-strand breaks, a highly cytotoxic lesion. When combined with other DNA-damaging agents like doxorubicin, cisplatin, or the topoisomerase II inhibitor etoposide, this effect is amplified, leading to an overwhelming level of DNA damage that triggers robust apoptotic responses.
Modulation of p53 and MAPK Signaling Pathways
Ellipticine and its derivatives have been shown to activate the p53 tumor suppressor pathway.[9][10] The accumulation of DNA damage triggers the phosphorylation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). Furthermore, these compounds can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The exact interplay within the MAPK pathway in the context of synergistic drug combinations requires further elucidation but likely contributes to the enhanced apoptotic outcome.
Conclusion and Future Directions
The available evidence, primarily from studies on ellipticine and its derivatives, strongly suggests that this compound holds significant potential as a synergistic partner for conventional chemotherapy drugs. The multi-pronged attack on cancer cells, involving enhanced DNA damage and modulation of critical survival pathways, provides a strong rationale for its further investigation.
Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the synergistic effects of this compound in combination with a broader range of chemotherapeutic agents against various cancer types. Elucidating the precise molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of novel and more effective combination cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis: A Comparative Guide to 9-Hydroxyellipticin and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression in cells treated with 9-Hydroxyellipticin, a potent anti-cancer agent. Due to the limited availability of public, quantitative differential gene expression datasets specifically for this compound, this guide draws upon its known mechanisms of action and compares its expected transcriptomic effects with those of other well-characterized topoisomerase II inhibitors.
Introduction to this compound
This compound is a derivative of the plant alkaloid ellipticine (B1684216) and functions primarily as a topoisomerase II inhibitor.[1][2] Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By stabilizing the topoisomerase II-DNA cleavage complex, this compound introduces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[2][5] Additionally, this compound has been shown to modulate the p53 signaling pathway, a critical tumor suppressor pathway.[6][7]
Comparative Analysis of Gene Expression Changes
Table 1: Expected Differentially Expressed Genes in Response to this compound and Other Topoisomerase II Inhibitors
| Pathway | Gene | Function | Expected Expression Change with this compound | Observed Expression Change with other Topo II Inhibitors (e.g., Etoposide) |
| p53 Signaling | CDKN1A (p21) | Cell cycle arrest | Upregulated | Upregulated |
| BAX | Apoptosis induction | Upregulated | Upregulated | |
| MDM2 | p53 negative regulator | Upregulated (as part of a negative feedback loop) | Upregulated | |
| GADD45A | DNA damage response | Upregulated | Upregulated | |
| DNA Damage Response | ATM | Serine/threonine kinase, activates checkpoint signaling | Upregulated | Upregulated |
| ATR | Serine/threonine kinase, activates checkpoint signaling | Upregulated | Upregulated | |
| BRCA1 | DNA repair | Upregulated | Upregulated | |
| Cell Cycle | CCNB1 (Cyclin B1) | G2/M transition | Downregulated | Downregulated |
| CDK1 | G2/M transition | Downregulated | Downregulated | |
| Apoptosis | CASP3 | Executioner caspase | Upregulated | Upregulated |
| CASP9 | Initiator caspase | Upregulated | Upregulated | |
| BCL2 | Anti-apoptotic | Downregulated | Downregulated |
This table is illustrative and based on the known mechanisms of action. Actual gene expression changes can be cell-type and dose-dependent.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures involved in studying this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: A generalized workflow for RNA-Seq analysis.
Experimental Protocols
The following provides a generalized protocol for a differential gene expression study using RNA sequencing on cells treated with this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., breast cancer, colon cancer).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., IC50 value) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours). Include biological replicates for each condition.
RNA Extraction
-
Cell Lysis: Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).[8]
Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between the this compound-treated and control groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Conclusion
This compound is a promising anti-cancer compound that exerts its effects through the inhibition of topoisomerase II and modulation of the p53 pathway. While direct, comprehensive gene expression data remains to be publicly cataloged, the expected transcriptomic changes align with those of other topoisomerase II inhibitors, primarily affecting pathways related to DNA damage response, cell cycle regulation, and apoptosis. Further high-throughput sequencing studies are warranted to fully elucidate the detailed molecular signature of this compound and to identify novel therapeutic targets and biomarkers.
References
- 1. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
Safety Operating Guide
Navigating the Safe Disposal of 9-Hydroxyellipticin: A Procedural Guide for Laboratory Professionals
The proper disposal of 9-Hydroxyellipticin, a potent topoisomerase II inhibitor used in cancer research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of it with the assumption that it is hazardous. This guide provides a step-by-step procedure for the safe management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, adhere to the following safety measures to prevent personal exposure and environmental contamination. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE)
Proper PPE is essential when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2]. |
| Skin Protection | Wear protective gloves and a lab coat. Immediately change contaminated clothing. Wash hands and face thoroughly after handling[1]. |
| Respiratory Protection | In case of dust formation, use a NIOSH (US) or EN 149 (EU) approved particulate respirator. Ensure adequate ventilation, especially in confined areas[2][3]. |
Engineering Controls
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste management.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and pipette tips, in a designated, leak-proof, and sealable container.
-
For liquid waste containing this compound, use a separate, clearly labeled, and compatible waste container.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Include the date when the first waste was added to the container.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Keep the container tightly closed when not in use[3].
4. Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Handle uncleaned containers as you would the product itself.
Environmental Precautions
This compound may be harmful to aquatic life. Avoid release to the environment. Do not let the product enter drains[1].
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical assistance[2][3]. |
| Spill | Ensure adequate ventilation. Avoid dust formation. Sweep up the spill and shovel it into a suitable container for disposal. Clean the affected area thoroughly[2][3]. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 9-Hydroxyellipticin. As a potent cytotoxic and antitumor agent, stringent adherence to these procedural guidelines is paramount to ensure personnel safety and mitigate environmental contamination.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not uniformly available[2], its classification as a potent cytotoxic compound necessitates the highest level of precaution. It is prudent to handle this compound with the assumption of significant health hazards, including potential skin and eye irritation, and risks associated with inhalation or ingestion. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent the inhalation of fine dust particles. For tasks with a higher risk of aerosolization, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal to protect the eyes from splashes and dust. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double gloving with chemotherapy-rated gloves (ASTM D6978) | The inner glove should be worn under the gown cuff, and the outer glove over the cuff to provide a complete barrier.[3][4] Gloves should be changed frequently, and immediately if contaminated or damaged.[3] |
| Body Protection | Disposable, solid-front, back-closure gown made of low-permeability fabric | This prevents frontal splashes and contamination of personal clothing. Cuffs should be tight-fitting (elastic or knit).[3][4] |
| Foot Protection | Chemical-resistant shoe covers over closed-toe shoes | To prevent contamination of footwear and the subsequent spread of the hazardous material. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary materials and equipment before introducing the compound into the work area to minimize traffic and potential for contamination.
-
A spill kit specifically for cytotoxic agents must be available in the immediate vicinity.
2. Weighing and Reconstitution:
-
Weigh the powdered compound on a tared weigh boat within the BSC or CVE.
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) where possible.
-
When reconstituting the compound, add the solvent slowly and carefully to the vial to avoid splashing.
-
Cap the vial tightly and mix by gentle inversion or vortexing, ensuring the cap is secure.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warnings.
-
When transferring solutions, use Luer-Lok syringes to prevent accidental needle disconnections.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent (e.g., a high-pH solution, followed by a thorough rinse with water and a final wipe-down with 70% ethanol), as recommended by your institution's safety office.
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, shoe covers, face shield, goggles, inner gloves, and finally, the respirator.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated solid materials must be placed in a clearly labeled, sealed, and puncture-proof hazardous waste container designated for cytotoxic waste.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Disposal: All hazardous waste containers must be handled and disposed of according to institutional and local regulations for chemical and cytotoxic waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 262.31 g/mol | [1][6] |
| Storage Temperature (Short-term) | 0 - 4 °C (days to weeks) | [1] |
| Storage Temperature (Long-term) | -20 °C (months to years) | [1] |
| Appearance | Solid powder | [1] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 9-Hydroxyellipticine - CAS:51131-85-2 - Sunway Pharm Ltd [3wpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
